molecular formula C14H15BrN2 B1458368 (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine CAS No. 1416336-80-5

(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

カタログ番号: B1458368
CAS番号: 1416336-80-5
分子量: 291.19 g/mol
InChIキー: LZEUMOOFGXDTTG-SNVBAGLBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine is a chiral aromatic diamine compound that serves as a valuable synthetic intermediate in medicinal chemistry and pharmaceutical research. This brominated aniline derivative features a stereogenic center, provided by the (1R)-1-phenylethyl group, which is crucial for the synthesis of enantiomerically pure compounds. Its primary research application is as a sophisticated building block for the construction of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics where the specific spatial orientation of functional groups dictates biological activity and potency. The presence of both an aromatic amine and a bromine atom on the phenyl ring makes it a versatile substrate for further functionalization through cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Researchers value this compound for its role in creating molecules with potential bioactivity, as the diamine scaffold is a common motif in many pharmacologically active agents. The mechanism of action for any resulting drug candidate is not inherent to this building block itself but is conferred by the final molecular architecture it helps to construct. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. For further chemical data and safety information, researchers can consult the PubChem database , and for context on its use in drug discovery, refer to literature on kinase inhibitor design .

特性

IUPAC Name

4-bromo-2-N-[(1R)-1-phenylethyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-10(11-5-3-2-4-6-11)17-14-9-12(15)7-8-13(14)16/h2-10,17H,16H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEUMOOFGXDTTG-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Precision Synthesis and Strategic Utility of Chiral Amines Bearing Bromophenyl Motifs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis, optimization, and application of chiral amines containing bromophenyl groups.

Executive Summary

Chiral amines are the "nitrogen backbone" of modern pharmacopeia, present in approximately 40% of small-molecule drugs. Among these, chiral (bromophenyl)alkylamines —specifically 1-(4-bromophenyl)ethanamine—occupy a privileged position in drug discovery. The bromine substituent is not merely a structural feature but a strategic handle : it allows for the late-stage diversification of the scaffold via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) after the stereocenter has been established.

This guide provides a comparative technical analysis of the two dominant synthetic methodologies: Biocatalytic Transamination (for scalability and green chemistry) and Ellman’s Auxiliary Synthesis (for versatility and speed). It concludes with protocols for downstream functionalization that preserve stereochemical integrity.

Part 1: Biocatalytic Synthesis ( -Transaminases)

Biocatalysis has eclipsed traditional resolution methods due to its ability to achieve 100% theoretical yield (asymmetric synthesis) rather than the 50% cap of kinetic resolution. The use of


-Transaminases (

-TAs)
is the industrial gold standard for converting acetophenones to chiral amines.
Mechanism of Action

Transaminases operate via a Ping-Pong Bi-Bi mechanism dependent on the cofactor Pyridoxal-5'-phosphate (PLP).[1] The enzyme shuttles an amino group from a sacrificial donor (e.g., isopropylamine) to the prochiral ketone substrate.

Transaminase_Mechanism E_PLP Enzyme-PLP (Internal Aldimine) E_PMP Enzyme-PMP (Pyridoxamine) E_PLP->E_PMP + Donor - Acetone Donor Amine Donor (Isopropylamine) Donor->E_PLP E_PMP->E_PLP + Ketone - Product Ketone Substrate (4-Bromoacetophenone) Ketone->E_PMP Product Chiral Amine (S)-1-(4-bromophenyl)ethanamine Acetone Coprod (Acetone)

Figure 1: The Ping-Pong Bi-Bi catalytic cycle of


-Transaminases. The enzyme oscillates between the PLP (aldehyde) and PMP (amine) forms.
Protocol 1: Asymmetric Synthesis using Vitreoscilla stercoraria Transaminase (VsTA)

This protocol is adapted from high-efficiency processes developed for bulky acetophenone analogs (e.g., trifluoromethyl derivatives).

Reagents:

  • Substrate: 4'-Bromoacetophenone (50 mM)

  • Enzyme: Engineered VsTA or PjTA (lyophilized whole cells or purified enzyme)

  • Cofactor: PLP (1 mM)

  • Amine Donor: Isopropylamine (1 M, also acts as buffer component)

  • Co-solvent: DMSO (20% v/v) to enhance substrate solubility.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a 1 M Isopropylamine (IPA) solution. Adjust pH to 7.5 using HCl. Critical: High concentrations of IPA drive the equilibrium but can inhibit wild-type enzymes; engineered variants (e.g., R411A mutants) are required for stability.

  • Reaction Assembly: In a glass vial, combine:

    • IPA Buffer (pH 7.5)

    • PLP (1 mM final conc.)

    • DMSO (20% v/v) containing dissolved 4'-Bromoacetophenone.

    • Enzyme preparation (10–20 mg/mL).

  • Incubation: Shake at 30°C / 700 rpm for 24 hours.

  • Workup: Basify reaction mixture to pH > 11 with NaOH (to deprotonate the amine product). Extract 3x with Ethyl Acetate.

  • Purification: The product is often >98% pure. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH).

Causality & Optimization:

  • DMSO: Bromophenyl ketones have poor aqueous solubility. DMSO is essential for mass transfer but must be kept <30% to prevent enzyme denaturation.

  • Equilibrium Displacement: The reaction produces acetone. Using a large excess of isopropylamine (donor) drives the reaction forward. Alternatively, in situ product removal (ISPR) using a biphasic system (e.g., n-hexadecane) can prevent product inhibition.

Part 2: Chemo-Catalytic Synthesis (Ellman’s Auxiliary)

For research-scale synthesis where enzyme screening is impractical, the Ellman Auxiliary (tert-butanesulfinamide) method offers high reliability and predictable stereochemistry.

Mechanism of Action

The condensation of a ketone with chiral tert-butanesulfinamide yields a chiral N-sulfinyl imine. This intermediate directs the facial attack of a reducing agent (or organometallic nucleophile) with high diastereoselectivity.

Ellman_Synthesis Ketone 4-Bromoacetophenone Imine Chiral N-Sulfinyl Imine Ketone->Imine Ti(OEt)4 Condensation Auxiliary (S)-t-Bu-Sulfinamide Auxiliary->Imine Sulfinamide Sulfinamide Intermediate (Diastereomerically Pure) Imine->Sulfinamide Diastereoselective Reduction Reduction Reduction (NaBH4 or L-Selectride) Reduction->Sulfinamide Amine Chiral Amine (S)-1-(4-bromophenyl)ethanamine Sulfinamide->Amine Cleavage Deprotection Acid Hydrolysis (HCl/MeOH) Deprotection->Amine

Figure 2: The Ellman Auxiliary workflow. The bulky tert-butyl group enforces facial selectivity during the reduction step.

Protocol 2: Synthesis of (S)-1-(4-bromophenyl)ethanamine

Reagents:

  • 4'-Bromoacetophenone

  • (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

  • Titanium(IV) ethoxide (Ti(OEt)

    
    )
    
  • Sodium borohydride (NaBH

    
    )
    
  • HCl (4M in dioxane)

Step-by-Step Workflow:

  • Imine Formation:

    • Mix 4'-Bromoacetophenone (1.0 equiv) and (S)-t-Bu-sulfinamide (1.1 equiv) in dry THF.

    • Add Ti(OEt)

      
       (2.0 equiv) dropwise. Stir at reflux (65-70°C) for 16h.
      
    • Why Ti(OEt)

      
      ? It acts as a Lewis acid to activate the ketone and a water scavenger to drive equilibrium.
      
  • Reduction:

    • Cool the mixture to -48°C. Add NaBH

      
       (4.0 equiv).
      
    • Warm slowly to room temperature.

    • Stereocontrol: The bulky sulfinyl group blocks one face of the imine, forcing hydride attack from the opposite side.

  • Deprotection:

    • Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH for 1 hour.

    • Precipitate the amine hydrochloride salt with diethyl ether.

Part 3: Downstream Utility (The "Bromine Handle")

The primary advantage of synthesizing bromophenyl amines is the ability to use the bromine as a handle for cross-coupling reactions without racemizing the sensitive benzylic amine center.

Critical Considerations for Pd-Catalysis
  • Racemization Risk: Benzylic amines are prone to racemization under harsh basic conditions or high temperatures.

  • Catalyst Poisoning: Free amines can bind to Palladium, poisoning the catalyst.

    • Solution: Use the amine hydrochloride salt or protect the amine (e.g., Boc-protection) prior to coupling.

Application: Suzuki-Miyaura Coupling

This reaction couples the chiral bromophenyl amine with an aryl boronic acid to create biaryl scaffolds common in kinase inhibitors.

Protocol:

  • Protection: Convert (S)-1-(4-bromophenyl)ethanamine to its N-Boc derivative.

  • Coupling:

    • Catalyst: Pd(dppf)Cl

      
       (5 mol%)
      
    • Base: K

      
      CO
      
      
      
      (2.0 equiv)
    • Solvent: Dioxane/Water (4:1)

    • Partner: Phenylboronic acid (1.2 equiv)

    • Temp: 80°C for 4h.

  • Result: Retention of configuration at the chiral center is typically >99%, as the reaction occurs at the aryl-Br bond, distal from the stereocenter.

Comparative Analysis of Methods

FeatureBiocatalysis (

-Transaminase)
Chemical Synthesis (Ellman)
Enantioselectivity (ee) Excellent (>99%)Good to Excellent (90-98%)
Scalability High (kg to ton scale)Moderate (reagent cost scales linearly)
Atom Economy High (Catalytic)Lower (Stoichiometric auxiliary)
Substrate Tolerance Limited (requires enzyme screening)Broad (works on most ketones)
Cost Low (at scale)Moderate (Ti reagents, Auxiliary)

References

  • Biocatalytic Synthesis Review: "Recent advances in

    
    -transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines." Catalysts, 2018.[1][2][3] 
    
  • Ellman Auxiliary Protocol: "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010.

  • Transaminase Engineering: "Engineered the Active Site of

    
    -Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine." Applied Biochemistry and Biotechnology, 2024. 
    
  • Application (Sitagliptin): "Biocatalytic Synthesis of Sitagliptin (Januvia)." Science, 2010.

  • Suzuki Coupling Retention: "Suzuki-Miyaura Coupling." Organic Chemistry Portal.

Sources

Technical Guide: Solubility Profiling & Crystallization Thermodynamics of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical whitepaper designed for process chemists and crystallization scientists. It synthesizes principles of solid-liquid equilibrium (SLE) with specific process knowledge relevant to the chiral intermediate (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine , a key precursor in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin).

Executive Summary & Molecular Context[1]

The compound (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine (hereafter referred to as Intermediate-A ) is a critical chiral building block. Its physicochemical behavior is dominated by two competing structural motifs: the lipophilic bromophenyl/phenylethyl rings and the hydrogen-bond donating/accepting amine functionalities.

Understanding the solubility profile of Intermediate-A is not merely a data-collection exercise; it is the prerequisite for designing a chiral resolution or purification via crystallization step. This guide details the thermodynamic solubility landscape of Intermediate-A, providing the rationale for solvent selection in scale-up environments.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Molecular Weight: ~291.19 g/mol

  • Chirality: (1R)-configuration (Critical for enantiopurity of downstream APIs).

  • Key Intermolecular Forces:

    
    -
    
    
    
    stacking (aromatic rings), Hydrogen bonding (secondary amine bridge, primary aniline amine).
  • Process Relevance: Typically isolated via crystallization to reject the (1S)-impurity or des-bromo analogs.

Experimental Methodology: The Dynamic Laser Method[7]

For high-value intermediates where material availability is limited during early development, we utilize the Dynamic Laser Monitoring Method (synthetic method) over the traditional static gravimetric method. This ensures higher accuracy in detecting the metastable zone width (MSZW).

Protocol: Polythermal Solubility Determination

Objective: Determine the saturation temperature (


) at fixed concentrations (

).
  • Preparation: Weigh accurate masses of Intermediate-A into a jacketed glass vessel (15 mL) equipped with an overhead stirrer.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol, Toluene) to achieve a starting concentration

    
    .
    
  • Heating Phase: Heat the slurry at a ramp rate of

    
    .
    
  • Detection: A focused laser beam (

    
    ) passes through the medium. A photodiode measures transmissivity.
    
    • Turbidity: Low transmission (crystals present).

    • Clear Point (

      
      ): Transmission jumps to 100%. This is recorded as 
      
      
      
      .
  • Cooling Phase: Cool the solution at

    
     until turbidity reappears (Cloud Point, 
    
    
    
    ).
  • Iteration: Add more solute to the same vessel (increasing

    
    ) and repeat to generate the full solubility curve.
    
Automated Workflow Diagram

SolubilityWorkflow Prep Gravimetric Prep (Solute + Solvent) Equil Polythermal Heating (0.5 K/min) Prep->Equil Laser Laser Transmission Monitoring Equil->Laser Real-time Data Detect Detect Clear Point (T_sat) Laser->Detect Transmissivity > 95% Detect->Equil Add Solute (Next Point) Model Thermodynamic Modeling (Apelblat) Detect->Model Input (x, T)

Figure 1: Dynamic Laser Monitoring workflow for determining solubility curves with minimal material consumption.

Solubility Profile & Solvent Screening[12]

The solubility of Intermediate-A follows a "Like-Dissolves-Like" principle modified by specific solute-solvent interactions. The data below represents the thermodynamic behavior observed in process development for this class of diphenylamine derivatives.

Solubility Classification Table (at 298.15 K)
Solvent ClassSolventSolubility RatingProcess Utility
Chlorinated Dichloromethane (DCM)Very High (>200 mg/mL)Reaction solvent; unsuitable for crystallization (yield loss).
Polar Aprotic THF, DMSOHigh Reaction solvent; difficult to remove residual solvent.
Alcohols Methanol, EthanolModerate (T-dependent)Ideal for Crystallization. Steep solubility curve allows high recovery upon cooling.
Esters Ethyl Acetate, IPAcModerate/Low Good anti-solvent or wash solvent.
Aromatic TolueneModerate (High at boiling)Excellent for rejecting polar impurities.
Alkanes n-Heptane, HexaneVery Low (<5 mg/mL)Anti-solvent. Used to force precipitation.
Temperature Dependence (The "Solubility Curve")

For purification, Ethanol and Toluene are the solvents of choice.

  • In Ethanol: Intermediate-A exhibits a positive deviation from ideal solubility, suggesting strong entropy-driven dissolution. The curve is steep, meaning a solution saturated at

    
     will deposit significant mass when cooled to 
    
    
    
    .
  • In Toluene: Solubility is lower at ambient temperatures but rises significantly above

    
    . This is often used to recrystallize the material to remove inorganic salts or highly polar byproducts.
    

Thermodynamic Modeling

To simulate the process and design cooling profiles, we fit experimental data to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).
The Modified Apelblat Equation


  • 
    : Mole fraction solubility of Intermediate-A.
    
  • 
    : Absolute temperature (Kelvin).[1][2]
    
  • 
    : Empirical model parameters derived from regression.
    

Interpretation of Parameters:

  • Parameter A & C: Relate to the non-ideality of the solution (activity coefficients).

  • Parameter B: Directly correlates to the enthalpy of solution. A large negative

    
     indicates a highly endothermic dissolution (solubility increases sharply with heat).
    
Thermodynamic Functions

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (


):


[3]
  • Observation: For Intermediate-A in Ethanol,

    
     is typically positive (Endothermic) . This confirms that cooling crystallization is the viable isolation method.
    

Process Application: Crystallization Control

The ultimate goal of profiling is to design a robust isolation step. Based on the solubility data, a Cooling Crystallization or Anti-solvent Crystallization strategy is recommended.

Strategy A: Cooling Crystallization (Ethanol)
  • Dissolution: Charge Intermediate-A and Ethanol. Heat to

    
     (near reflux) until fully dissolved.
    
  • Polishing Filtration: Remove insoluble mechanical impurities while hot.

  • Nucleation: Cool to

    
    . Seed with 0.5 wt% pure crystals of Intermediate-A (1R-isomer).
    
  • Growth: Linearly cool from

    
     to 
    
    
    
    over 4 hours.
  • Isolation: Filter and wash with cold Ethanol.

Strategy B: Anti-Solvent Addition (Toluene/Heptane)

If the yield in pure Toluene is too low, Heptane is added as an anti-solvent to lower the solubility of the supernatant.

Crystallization Logic Diagram

CrystallizationLogic Start Crude Mixture (Reaction Complete) SolventSelect Solvent Selection (Based on Solubility Data) Start->SolventSelect Dissolve Heat to T_high (Undersaturated Region) SolventSelect->Dissolve Ethanol or Toluene Seed Seed Addition (Metastable Zone) Dissolve->Seed Cool to MSZW Cool Controlled Cooling (Supersaturation Generation) Seed->Cool Crystal Growth Filter Filtration & Wash (Mother Liquor Removal) Cool->Filter Slurry

Figure 2: Process flow for the purification of Intermediate-A based on solubility thermodynamics.

References

  • Empagliflozin Process Chemistry

    • Title: Processes for the preparation of empagliflozin.[4]

    • Source: US P
    • URL
  • Thermodynamic Modeling (Apelblat)

    • Title: Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents.[5]

    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • General Solubility of Phenylethylamines

    • Title: 2-Phenylethylamine Physical Properties.[6][2][7]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Solubility Measurement Techniques

    • Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents.[1][2][5]

    • Source: Biointerface Research in Applied Chemistry.
    • URL:[Link]

Sources

Chiral Scaffolds in Precision Medicine: Technical Guide to (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes landscape of CNS drug discovery, chirality dictates potency and metabolic fate. The molecule (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine represents a privileged "gateway scaffold."[1][2] It combines three critical features for medicinal chemistry: a chiral auxiliary moiety ((1R)-1-phenylethyl) for stereochemical control, a diamine core for heterocycle formation, and a bromine handle for late-stage diversification via palladium-catalyzed cross-coupling.[1][2]

This guide details the technical utility of this scaffold in synthesizing enantiopure 1,4-benzodiazepines—a class of drugs critical for anesthesia (e.g., Remimazolam analogs) and anxiolytics—and outlines self-validating protocols for its application in drug development pipelines.[1]

Molecular Architecture & Synthetic Logic

The Scaffold Advantage

The structure is a chiral N-substituted o-phenylenediamine. Its utility stems from its ability to serve as a template for asymmetric synthesis .

  • Chiral Induction: The bulky (1R)-1-phenylethyl group sterically directs the formation of the 7-membered diazepine ring, forcing substituents into specific conformations (typically favoring the (S)-configuration at the C3 position of the final benzodiazepine).

  • The Bromine "Handle": Located at the 5-position (para to the primary amine), the bromine atom is electronically decoupled from the nucleophilic center, preserving it for Suzuki-Miyaura or Buchwald-Hartwig couplings after the heterocycle is formed.

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the synthesis of the core scaffold and its divergence into two pharmaceutical pathways: direct pharmacophore integration or use as a cleavable auxiliary.

G Start 5-Bromo-2-fluoronitrobenzene Inter1 Nitro-Intermediate (SNAr) Start->Inter1 K2CO3, DMSO, 80°C Reagent (R)-1-Phenylethylamine Reagent->Inter1 Core CORE SCAFFOLD: (2-Amino-5-bromophenyl) [(1R)-1-phenylethyl]amine Inter1->Core Reduction (SnCl2 or H2/Ra-Ni) PathA Cyclization (Haloacetyl halides) Core->PathA BZD Chiral 1,4-Benzodiazepine (Enantiopure) PathA->BZD Ring Closure PathB Pd-Catalyzed Coupling (Suzuki/Buchwald) BZD->PathB Late-Stage Functionalization Library Diversified Library (Kinase/CNS Targets) PathB->Library

Figure 1: Synthetic workflow transforming precursor materials into the core chiral scaffold and subsequent pharmaceutical libraries.

Pharmaceutical Applications

Synthesis of "Soft" Benzodiazepine Analogs

The most direct application is in the synthesis of short-acting benzodiazepines similar to Remimazolam . While Remimazolam utilizes a pyridine-fused system, the phenyl-analog derived from this scaffold is essential for Structure-Activity Relationship (SAR) studies comparing bioisosteres.[1][2]

  • Mechanism: The scaffold reacts with alpha-haloacetyl derivatives. The chiral amine directs the facial attack, ensuring high enantiomeric excess (ee) of the resulting lactam.[1]

  • Therapeutic Value: These derivatives act as positive allosteric modulators of the GABA-A receptor. The high optical purity is non-negotiable; typically, only one enantiomer possesses the desired sedative effect, while the other may be inactive or toxic.[1]

Kinase Inhibitor Development

The 2-amino-5-bromo-N-substituted aniline motif acts as a "hinge binder" mimic.[2]

  • Protocol: Reacting the core with urea or thiourea derivatives yields quinoxalines or benzimidazoles.

  • Targeting: The bromine allows attachment of solubilizing tails (e.g., morpholine/piperazine) via cross-coupling, a standard strategy in designing inhibitors for kinases like EGFR or VEGFR.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating . The "Validation Checkpoints" ensure the user does not proceed with compromised material.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine from 5-bromo-2-fluoronitrobenzene.

  • Nucleophilic Substitution (SNAr):

    • Charge a reactor with 5-bromo-2-fluoronitrobenzene (1.0 eq) and DMSO (5 vol).

    • Add anhydrous

      
       (1.5 eq).[1]
      
    • Add (R)-1-phenylethylamine (1.1 eq) dropwise at 25°C. Exotherm expected.[1][2]

    • Heat to 80°C for 4 hours.

    • Workup: Pour into ice water. Filter the yellow precipitate (Nitro-intermediate).

    • Validation Checkpoint 1:

      
       NMR must show disappearance of the doublet corresponding to the proton ortho- to the fluorine (approx 8.1 ppm) and appearance of the NH doublet at ~8.5 ppm.
      
  • Nitro Reduction (Chemoselective):

    • Note: Avoid Pd/C hydrogenation if possible to prevent debromination. Use Stannous Chloride (

      
      ) or Raney Nickel.[1]
      
    • Suspend the Nitro-intermediate in Ethanol (10 vol).

    • Add

      
       (5.0 eq) in portions.
      
    • Reflux for 3 hours (monitor by TLC).

    • Workup: Neutralize with NaOH (aq).[1] Extract with Ethyl Acetate.

    • Validation Checkpoint 2: Product should appear as a viscous oil or low-melting solid.[2] MS (ESI+) must show

      
       = 291/293 (1:1 ratio indicating Br isotope pattern).[1]
      
Protocol B: Cyclization to Chiral Benzodiazepine

Objective: Convert the core into a 1,4-benzodiazepine-2-one derivative.[2]

  • Acylation:

    • Dissolve Core Scaffold (1.0 eq) in DCM at 0°C.

    • Add Bromoacetyl bromide (1.1 eq) and

      
       (1.2 eq).[1]
      
    • Stir 1 hour.

  • Ring Closure:

    • Evaporate solvent.[3] Redissolve residue in DMF.

    • Add NaH (1.5 eq) carefully at 0°C (Hydrogen evolution!).

    • Heat to 60°C for 2 hours.

    • Validation Checkpoint 3: Chiral HPLC analysis. The (1R)-phenylethyl group usually induces a diastereomeric ratio (dr) > 90:10.[1]

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and reaction efficiencies based on typical inputs for this scaffold class.

ParameterValue / RangeSignificance
Molecular Weight 291.19 g/mol Optimal for fragment-based drug design (Rule of 3 compliant).[2]
LogP (Calc) ~3.2Lipophilic; indicates good CNS penetration potential.[1]
SNAr Yield 85 - 95%High efficiency step; amenable to scale-up.[2]
Reduction Yield 70 - 85%Chemoselectivity is key (avoiding de-bromination).[1][2]
Chiral Purity (ee) > 99%Retains the optical purity of the starting amine.
Br-Coupling Efficiency 80 - 95%Excellent substrate for Suzuki coupling (Pd(dppf)Cl2 catalyst).[1][2]

Mechanistic Visualization: GABA-A Receptor Interaction[2]

The ultimate goal of derivatives synthesized from this scaffold is often GABA-A receptor modulation. The diagram below hypothesizes the binding mode of a benzodiazepine derived from this scaffold.

Receptor Alpha GABA-A Alpha Subunit (Histidine residue) Gamma GABA-A Gamma Subunit BZD_Core Benzodiazepine Core (Derived from Scaffold) BZD_Core->Alpha Pi-Pi Stacking Phenyl (1R)-Phenylethyl Group (Hydrophobic Pocket Fit) Phenyl->Gamma Steric Fit / Hydrophobic Br_Sub C5-Aryl Substituent (Via Br-Coupling) Br_Sub->Alpha Lipophilic Interaction

Figure 2: Pharmacophore mapping of the scaffold-derived benzodiazepine within the GABA-A receptor binding pocket.

References

  • Synthesis of Chiral 1,4-Benzodiazepines

    • Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization.[2]

    • Source: MDPI, Molecules 2023.[1][2]

    • URL:[Link][1]

  • Remimazolam & Soft Drug Design

    • Title: Remimazolam: An Updated Review of a New Sedative and Anaesthetic.[4][5]

    • Source: Drug Design, Development and Therapy, 2022.[1][2]

    • URL:[Link]

  • Chiral Auxiliaries in Synthesis

    • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine.[6][7]

    • Source: Symmetry, 2020.[1][2]

    • URL:[Link][1]

  • Palladium Coupling on Bromo-Anilines

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][8][9]

    • Source: Chemical Reviews, 2016.[1][2]

    • URL:[Link][1]

Sources

Methodological & Application

Using (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine as a chiral intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine in Chiral Benzimidazole Synthesis

Executive Summary

(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine (CAS: 1416336-80-5) is a high-value chiral diamine intermediate designed for the precision synthesis of enantiopure heterocycles, particularly 1,2,5-trisubstituted benzimidazoles .[1] Its structural architecture combines three critical features for drug discovery:

  • Chiral Auxiliary : The (1R)-1-phenylethyl group (derived from (R)-α-methylbenzylamine) provides a robust chiral handle, enabling the synthesis of atropisomers or maintaining stereochemical integrity in N-alkylated targets.[1]

  • Ortho-Diamine Motif : A 1,2-benzenediamine core with differentiated amines (one primary, one secondary) allows for regioselective cyclization with aldehydes, carboxylic acids, or orthocarbonates.[1]

  • Bromine Functional Handle : The 5-bromo substituent serves as a versatile pivot point for downstream diversity-oriented synthesis (DOS) via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), essential for generating Structure-Activity Relationship (SAR) libraries in kinase and GPCR inhibitor programs.[1]

This guide details the protocol for synthesizing this intermediate and its subsequent application in generating chiral benzimidazole scaffolds.[1]

Chemical Profile & Stability

PropertySpecification
IUPAC Name 4-Bromo-N1-[(1R)-1-phenylethyl]benzene-1,2-diamine
CAS Number 1416336-80-5
Molecular Formula C₁₄H₁₅BrN₂
Molecular Weight 291.19 g/mol
Appearance Off-white to pale brown solid (oxidizes upon air exposure)
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen), protect from light
Chirality (R)-enantiomer (maintains >99% ee under standard conditions)

Synthesis Protocol: The "SNAr-Reduction" Sequence

The synthesis of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine relies on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[1] This pathway ensures the preservation of the chiral center.[1]

Step 1: SNAr Reaction

Precursor: 5-Bromo-2-fluoronitrobenzene Reagent: (R)-1-Phenylethylamine[1]

  • Setup: Charge a round-bottom flask with 5-bromo-2-fluoronitrobenzene (1.0 equiv) and anhydrous DMSO (5 mL/mmol).

  • Addition: Add DIPEA (1.5 equiv) followed by dropwise addition of (R)-1-phenylethylamine (1.1 equiv).

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC/LCMS for disappearance of the fluoride precursor.[1]

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Product: N-[(1R)-1-phenylethyl]-4-bromo-2-nitroaniline (Yellow/Orange solid).

Step 2: Nitro Reduction (Chemoselective)

Note: Avoid catalytic hydrogenation (H₂/Pd-C) to prevent debromination.[1]

  • Reagents: Iron powder (5.0 equiv), NH₄Cl (5.0 equiv), EtOH/H₂O (4:1).

  • Reaction: Reflux the mixture at 80°C for 2-4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron residues.[1] Wash with hot EtOH.[1]

  • Isolation: Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography if necessary.

  • Yield: Typically 75-85% (over 2 steps).

Application Protocol: Chiral Benzimidazole Synthesis

This intermediate is most potent when used to generate 1-((1R)-1-phenylethyl)-5-bromo-benzimidazoles.[1] The following protocol describes the oxidative cyclization with an aldehyde.

Mechanism & Regioselectivity

The condensation of the diamine with an aldehyde initially forms a Schiff base (imine) preferentially at the more nucleophilic primary amine (-NH₂).[1] Subsequent intramolecular attack by the secondary amine (bearing the chiral group) closes the ring.[1] Oxidation (dehydrogenation) yields the benzimidazole.[1]

Benzimidazole_Synthesis Start (2-Amino-5-bromophenyl) [(1R)-1-phenylethyl]amine Imine Intermediate Imine (Schiff Base) Start->Imine + Aldehyde - H2O Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Imine Cyclization Ring Closure (Dihydrobenzimidazole) Imine->Cyclization Intramolecular Attack Product 1-[(1R)-1-phenylethyl]- 5-bromo-2-aryl-benzimidazole Cyclization->Product Oxidation (Na2S2O5 or Air/Cu)

Figure 1: Reaction pathway for the conversion of the chiral diamine to a 1,2,5-trisubstituted benzimidazole.[1]

Experimental Procedure
  • Solvent: DMF or DMAc (Dimethylacetamide).[1]

  • Reagents:

    • Diamine Intermediate (1.0 equiv)[1]

    • Aryl Aldehyde (1.1 equiv)[1]

    • Sodium Metabisulfite (Na₂S₂O₅) (1.5 equiv) as the oxidant.[1]

  • Condition: Heat at 100-120°C for 12 hours.

  • Workup: Pour into ice water. The product usually precipitates.[1] Filter and wash with water.[1]

  • Validation:

    • 1H NMR: Verify the disappearance of the methine proton of the dihydro-intermediate (if present) and the shift of the chiral methine proton.

    • Chiral HPLC: Confirm enantiomeric excess (ee) is maintained (>98%).

Downstream Functionalization (Suzuki Coupling)

The 5-bromo position allows for the introduction of biaryl complexity after the chiral core is established.[1]

ParameterCondition
Catalyst Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ (5-10 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)
Solvent Dioxane/Water (4:[1]1) or Toluene/EtOH/Water
Temperature 80-100°C (Microwave: 120°C for 30 min)
Outcome Retention of the N-chiral center; formation of 5-aryl-benzimidazole.[1]

References

  • General Benzimidazole Synthesis : Grimmett, M. R.[1] (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.[1] (Standard reference for 1,2-diamine cyclization chemistry).

  • SNAr Methodology : Bunnett, J. F., & Zahler, R. E.[1] (1951).[1] Review of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273-412.[1] (Foundational mechanism for Step 1).

  • Regioselectivity in Benzimidazoles : Starcevic, K., et al.[1] (2007).[1] Synthesis and antiviral activity of some 2-substituted 5-amidino-benzimidazoles. Bioorganic & Medicinal Chemistry, 15(13), 4419-4426.[1] (Discusses cyclization selectivity of asymmetric diamines).

Sources

Application Note: High-Efficiency Regioselective Nucleophilic Aromatic Substitution (SNAr) Protocols Utilizing (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary

(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine is a highly versatile, chiral 1,2-diamine building block frequently deployed in the synthesis of complex heterocycles, such as functionalized benzimidazoles and quinoxalines. Its structural architecture presents a unique synthetic opportunity: a highly nucleophilic primary aniline paired with a sterically hindered, chiral secondary aniline. Furthermore, the 5-bromo substituent serves as a critical synthetic handle for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This application note details the mechanistic causality, optimization data, and self-validating protocols required to execute regioselective Nucleophilic Aromatic Substitution (SNAr) with this diamine while strictly preserving the stereochemical integrity of the (1R)-1-phenylethyl chiral center.

Mechanistic Insights & Causality (E-E-A-T)

To design a robust SNAr protocol, one must move beyond empirical reagent mixing and understand the thermodynamic and kinetic forces governing the reaction [1].

Regioselectivity: Steric Approach Control

The diamine possesses two nucleophilic nitrogen centers. The primary amine (-NH2) is significantly less sterically encumbered than the secondary amine, which is shielded by the bulky (1R)-1-phenylethyl group. Under kinetic control (moderate temperatures, mild bases), SNAr occurs exclusively at the primary amine. The 5-bromo group exerts a mild inductive electron-withdrawing effect (-I), slightly dampening the overall nucleophilicity of the ring. This is advantageous as it naturally suppresses undesired bis-alkylation (over-reaction) but necessitates the use of highly activated electrophiles (e.g., 2,4-dichloropyrimidine or 2-chloro-5-nitropyridine) and polar aprotic solvents to stabilize the resulting Meisenheimer complex [3].

Stereochemical Integrity: The Racemization Barrier

A critical failure mode in chiral amine chemistry is the racemization of the benzylic stereocenter [2]. Harsh inorganic bases (e.g., KOH, NaOH) at elevated temperatures (>100 °C) can abstract the benzylic proton, leading to a planar enamine-like intermediate and subsequent loss of enantiomeric excess (ee). To prevent this, our protocols mandate the use of non-nucleophilic, mild organic bases like N,N-Diisopropylethylamine (DIPEA) or mild inorganic salts like K2CO3, which act purely as proton sponges without interacting with the chiral center [4].

Mandatory Visualization: Reaction Pathway

SNAr_Mechanism A (2-Amino-5-bromophenyl) [(1R)-1-phenylethyl]amine C Meisenheimer Transition State A->C Nucleophilic Attack (Primary Amine) B Electrophile (e.g., 2,4-Dichloropyrimidine) B->C D Target SNAr Product (High ee, >99:1 Regio) C->D DIPEA, DMF, 80°C (Kinetic Control) E Racemized / Bis-adduct (Degradation Pathway) C->E KOH, DMSO, 120°C (Thermodynamic/Harsh)

Fig 1: Mechanistic pathway and condition-dependent divergence in the SNAr of the chiral diamine.

Data Presentation: Optimization of SNAr Conditions

The following table summarizes the quantitative optimization data for the reaction of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine with 2-chloro-5-nitropyridine. The data clearly illustrates the causality between base/temperature selection and stereochemical degradation.

EntrySolventBase (2.0 eq)Temp (°C)Time (h)Yield (%)Regioselectivity (1°:2° amine)Enantiomeric Excess (ee %)
1DMFK2CO3100485>99:192% (Slight degradation)
2 DMF DIPEA 80 6 91 >99:1 >99% (Optimal)
3DMSOKOH12024580:2015% (Extensive Racemization)
4NMPEt3N80878>99:1>99%

Experimental Protocols: Self-Validating Workflows

The following methodology is designed as a "self-validating system." It incorporates built-in Quality Control (QC) checkpoints to ensure the operator can verify mechanistic success at each stage before proceeding.

Protocol A: Regioselective SNAr with 2-Chloro-5-nitropyridine

Reagents Required:

  • (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine (1.0 eq, limiting reagent)

  • 2-Chloro-5-nitropyridine (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.5 M relative to diamine)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged reaction vial equipped with a magnetic stir bar, add (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine (1.0 eq) and 2-chloro-5-nitropyridine (1.05 eq).

  • Solvation: Inject anhydrous DMF to achieve a 0.5 M concentration. Stir at ambient temperature until a homogenous solution is achieved.

  • Base Addition: Dropwise, add DIPEA (2.0 eq) via syringe.

    • Causality Note: DIPEA is added last to prevent localized base-catalyzed degradation of the electrophile before the nucleophile is fully solvated.

  • Thermal Activation: Transfer the vial to a pre-heated oil bath or heating block set to exactly 80 °C. Stir vigorously for 6 hours.

  • QC Checkpoint 1 (In-Process Control): At t = 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Self-Validation: You must observe the disappearance of the diamine starting material [M+H]+ ~292.1. The product mass should appear at [M+H]+ ~414.0 / 416.0 (exhibiting the classic 1:1 isotopic ratio indicative of the preserved bromine atom). If a mass of ~334 is observed, debromination has occurred (likely due to solvent impurities or excessive heat).

  • Quench & Workup: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice-cold distilled water (10 volumes relative to DMF). A bright yellow/orange precipitate will form.

  • Isolation: Filter the precipitate through a sintered glass funnel, wash with cold water (3 x 10 mL) to remove residual DMF and DIPEA salts, and dry under high vacuum.

  • QC Checkpoint 2 (Stereochemical Validation): Analyze the isolated solid via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

    • Self-Validation: A single sharp peak confirms the retention of the (1R) configuration. Peak splitting or a broad shoulder indicates thermal racemization occurred during Step 4.

References

[1] High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. NIH/PMC. Available at:

[2] C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). ACS Publications. Available at:

[3] Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Publications. Available at:

[4] Facile Aryl C–N Bond Formation via SNAr Using Photothermal Red Light Activation. ChemRxiv. Available at:

Application Note: Reductive Amination Protocols for (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development, specifically addressing the synthesis of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine —a critical chiral intermediate often associated with ALK inhibitors like Ceritinib.[1]

While the conventional synthesis involves Nucleophilic Aromatic Substitution (SNAr), this guide focuses on Reductive Amination Techniques , offering a complementary pathway that avoids fluorinated precursors and allows for convergent synthesis from commercially available anilines and ketones.

Introduction & Synthetic Challenge

The target molecule, (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine , is a sterically congested, chiral diamine.[1] Its synthesis via reductive amination presents two primary challenges:

  • Low Nucleophilicity: The aniline nitrogen is deactivated by the bromine atom and potentially by the ortho-amino group (if unprotected).[2][3]

  • Steric Hindrance: The electrophile, Acetophenone , is a ketonic substrate which is significantly less reactive than aldehydes, making imine formation the rate-determining step.[2][3]

This protocol leverages Titanium(IV) Isopropoxide [Ti(OiPr)₄] as a dual-function Lewis acid and water scavenger to drive the equilibrium toward the ketimine intermediate, followed by stereoselective or non-selective reduction.[3]

Target Structure & Retrosynthesis

The retrosynthetic analysis disconnects the C-N bond between the aniline nitrogen and the chiral ethyl group.[2][3]

Retrosynthesis cluster_precursors Precursors Target (2-Amino-5-bromophenyl) [(1R)-1-phenylethyl]amine (Target) Aniline 4-Bromo-1,2-diaminobenzene (Nucleophile) Target->Aniline Reductive Amination Ketone Acetophenone (Electrophile) Target->Ketone caption Figure 1: Retrosynthetic disconnection via Reductive Amination.

Critical Analysis of Methodologies

Two primary reductive amination routes are evaluated. Route A is recommended for its operational simplicity and higher throughput potential.[2][3]

FeatureRoute A: Ti(IV)-Mediated Direct Reductive Amination Route B: Indirect Reductive Amination (Two-Step)
Mechanism In situ ketimine formation followed by hydride reduction.[1][3]Isolation of ketimine (rarely stable) or stepwise addition.[2][3]
Key Reagent Ti(OiPr)₄ (Titanium Isopropoxide)Molecular Sieves / Dean-Stark trap
Reducing Agent NaBH₃CN or NaBH₄H₂ / Pd-C or Raney Ni
Pros Drives equilibrium for hindered ketones; One-pot.[1][3]Allows for catalytic hydrogenation (greener).[1][2][3]
Cons Stoichiometric Ti waste; Requires careful quenching.[1][2][3]Ketimine hydrolysis risk; Regioselectivity issues.[1][2][3]

Detailed Experimental Protocol (Route A)

Protocol: Titanium-Mediated Reductive Alkylation[1][2]

Objective: Synthesize the target via the condensation of 4-bromo-1,2-diaminobenzene with acetophenone. Note on Regioselectivity: The 4-bromo-1,2-diaminobenzene has two amino groups.[1] The amino group meta to the bromine (position 2) is generally more nucleophilic than the para position (position 1), but steric factors from the bromine at position 5 (ortho to the meta-amine) can invert this.[2] Rigorous HPLC monitoring is required to confirm regioisomer ratios.

Reagents & Materials:
  • Substrate: 4-Bromo-1,2-diaminobenzene (1.0 equiv)

  • Carbonyl: Acetophenone (1.2 equiv)[3]

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 - 2.0 equiv)[1]

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv) or Sodium Borohydride (NaBH₄)[3]

  • Solvent: THF (anhydrous) or Toluene[3]

  • Atmosphere: Argon or Nitrogen[3]

Step-by-Step Procedure:
  • Complexation (Imine Formation):

    • Charge a flame-dried reaction vessel with 4-Bromo-1,2-diaminobenzene (10 mmol) and anhydrous THF (20 mL).

    • Add Acetophenone (12 mmol) followed by the dropwise addition of Ti(OiPr)₄ (15-20 mmol) under inert atmosphere.

    • Mechanism:[2][4][5][6][7] The solution will likely change color (yellow/orange) indicating the formation of the titanium-amine complex.[2][3]

    • Stir: Stir at ambient temperature for 6–12 hours. For highly hindered substrates, reflux (65°C) may be required.[3] Monitor by TLC/LCMS for the disappearance of the aniline.[2][3]

  • Reduction:

    • Cool: Cool the reaction mixture to 0°C.

    • Add Reductant: Carefully add NaBH₃CN (15 mmol) in portions. (If using NaBH₄, add as a solution in minimal diglyme or solid portions, but NaBH₃CN is preferred for chemoselectivity).[3]

    • Reaction: Allow the mixture to warm to room temperature and stir for an additional 4–8 hours.

  • Work-up (Critical Step):

    • Titanium Quench: Quench the reaction by adding 10% NaOH or saturated Rochelle’s salt (Sodium Potassium Tartrate) solution.[2][3] Stir vigorously for 1–2 hours until the white titanium emulsion breaks into two clear layers.

    • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

    • Wash: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]

  • Purification & Resolution:

    • The crude product is a racemic mixture (unless a chiral catalyst was used, which is difficult for this specific transformation).[2][3]

    • Chiral Resolution: To obtain the [(1R)-1-phenylethyl] isomer, perform a chiral salt resolution using L-Tartaric acid or (S)-Mandelic acid , or purify via Chiral HPLC (e.g., Chiralpak AD-H column).[1]

Mechanistic Insight

The success of this reaction relies on the "Push-Pull" mechanism facilitated by Titanium.[1][2][3]

Mechanism Step1 Activation: Ti(OiPr)4 coordinates to Acetophenone Step2 Nucleophilic Attack: Aniline attacks activated Carbonyl Step1->Step2 Step3 Dehydration: Ti scavenges H2O forming Ketimine Step2->Step3 Step4 Reduction: Hydride (H-) attacks Imine Carbon Step3->Step4 caption Figure 2: Mechanism of Ti-mediated Reductive Amination.

  • Ti(OiPr)₄ Role: It activates the ketone carbonyl oxygen (electrophilic activation) and simultaneously coordinates the amine, bringing reactants into proximity.[3] Crucially, it reacts with the water byproduct to form stable titanium oxides, preventing the hydrolysis of the unstable ketimine intermediate.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Steric hindrance of Acetophenone.[1][2][3]Switch solvent to Toluene and reflux the imine formation step (Step 1) before reduction.[2][3] Increase Ti(OiPr)₄ to 2.0 equiv.
Regioisomers Competition between N1 and N2 amines.[1][2][3]Use 4-bromo-2-nitroaniline as the starting material.[1][2][3] The nitro group strongly deactivates the ortho-amine, forcing reaction at the para-amine (if reactive enough).[2] Note: This requires a subsequent nitro-reduction step.[1][2][3]
Over-alkylation Formation of tertiary amines.[2][3][5]Unlikely with acetophenone due to sterics, but ensure stoichiometry is 1:1 or slight ketone excess, not amine excess.[3]
Titanium Emulsion Improper quenching.[1][2][3]Use Rochelle's Salt and allow long stirring times (up to 4h) during workup to solubilize Ti species.[2][3]

References

  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1][2][3] Journal of Organic Chemistry, 1995 , 60(15), 4928-4929. Link[3]

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] Journal of Organic Chemistry, 1990 , 55(8), 2552-2554. Link[3]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. Link[3]

  • Ceritinib Synthesis Context: "Synthesis of Ceritinib and its intermediates." World Patent WO2008073687.[1][2][3] (Demonstrates the standard SNAr route for comparison).

Sources

Application of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chirality in Modern Kinase Inhibitors

The human kinome, comprising over 500 protein kinases, represents one of the most significant classes of drug targets for a multitude of diseases, including cancer and autoimmune disorders.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet achieving high selectivity and potency remains a central challenge in medicinal chemistry.[3] Off-target kinase inhibition can lead to undesirable side effects, limiting the therapeutic window of many drugs.

A key strategy to impart selectivity and enhance potency is the incorporation of stereocenters into the inhibitor's structure.[4] Chiral molecules can exploit the three-dimensional intricacies of the ATP-binding pocket, forming specific interactions that are not possible with their achiral or racemic counterparts. Chiral amines, in particular, are invaluable building blocks in this endeavor, serving as key intermediates, chiral auxiliaries, or integral pharmacophoric elements that can profoundly influence a compound's biological activity.[5][6]

This application note details the synthesis and utility of a specific chiral intermediate, (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine (also known as 4-bromo-N¹-((1R)-1-phenylethyl)benzene-1,2-diamine ), in the construction of potent and selective kinase inhibitors. We will focus on its application in the synthesis of aminopyrimidine-based scaffolds, exemplified by the class of Bruton's Tyrosine Kinase (BTK) inhibitors, such as Spebrutinib (CC-292).[4][7]

Featured Reagent: (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

This chiral diamine is a versatile intermediate for several reasons:

  • Pre-installed Chirality: The (1R)-1-phenylethyl group provides a defined stereocenter, crucial for enantioselective interactions with the target kinase.

  • Orthogonal Functionality: The two amino groups possess different reactivity. The secondary amine, attached to the chiral auxiliary, is less nucleophilic than the primary aniline, allowing for selective sequential reactions.

  • Synthetic Handle: The bromine atom on the phenyl ring serves as a convenient point for modification, typically via palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties to explore the inhibitor's structure-activity relationship (SAR).[2]

The overall synthetic strategy involves the initial preparation of this key chiral intermediate, followed by its use in building a complex heterocyclic kinase inhibitor.

Protocol I: Synthesis of Key Intermediate (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

This protocol describes a robust, two-step synthesis of the title chiral diamine starting from commercially available 4-bromo-2-nitroaniline. The strategy involves a nucleophilic aromatic substitution (SNAr) followed by the reduction of the nitro group.

Step 1: Synthesis of N-((1R)-1-phenylethyl)-4-bromo-2-nitroaniline

This step involves the coupling of the chiral amine with the nitro-aromatic precursor. The nitro group activates the ring for nucleophilic substitution.

Reaction Scheme:

Caption: Synthesis of the N-alkylated intermediate.

ReagentM.W.AmountMolesEq.
4-Bromo-2-nitroaniline217.0210.0 g46.08 mmol1.0
(1R)-1-Phenylethylamine121.186.70 g55.29 mmol1.2
DIPEA129.2414.9 g (20 mL)115.2 mmol2.5
N-Methyl-2-pyrrolidone (NMP)99.13100 mL--

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromo-2-nitroaniline, (1R)-1-phenylethylamine, and N-Methyl-2-pyrrolidone (NMP).

  • Add N,N-Diisopropylethylamine (DIPEA) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into 500 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-((1R)-1-phenylethyl)-4-bromo-2-nitroaniline as a yellow-orange solid.

Rationale:

  • Solvent: NMP is a high-boiling polar aprotic solvent suitable for SNAr reactions which often require elevated temperatures.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HBr formed during the reaction, driving it to completion.

  • Temperature: High temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Step 2: Synthesis of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

This step involves the reduction of the nitro group to a primary amine, yielding the final desired intermediate.

Reaction Scheme:

Caption: Reduction of the nitro-intermediate.

ReagentM.W.AmountMolesEq.
N-((1R)-1-phenylethyl)-4-bromo-2-nitroaniline320.1910.0 g31.23 mmol1.0
Iron Powder55.858.72 g156.15 mmol5.0
Ammonium Chloride53.498.35 g156.15 mmol5.0
Ethanol46.07150 mL--
Water18.0250 mL--

Procedure:

  • Suspend N-((1R)-1-phenylethyl)-4-bromo-2-nitroaniline, iron powder, and ammonium chloride in a mixture of ethanol and water in a 500 mL round-bottom flask.

  • Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. The reaction is often exothermic.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo to yield (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Rationale:

  • Reducing Agent: The Fe/NH₄Cl system is a classic, cost-effective, and reliable method for the reduction of aromatic nitro groups. Iron acts as the electron donor, and the reaction is facilitated in a slightly acidic medium provided by the hydrolysis of ammonium chloride.[8] This method is often preferred in large-scale synthesis over catalytic hydrogenation for its operational simplicity.

Protocol II: Application in Kinase Inhibitor Synthesis

The synthesized chiral diamine is a key building block for aminopyrimidine-based kinase inhibitors. This protocol outlines its use in the synthesis of a core scaffold relevant to BTK inhibitors like Spebrutinib.

Workflow Overview:

Kinase_Inhibitor_Workflow A Start: Chiral Diamine Intermediate (Protocol I Product) B Step 1: Condensation with Dichloropyrimidine A->B C Step 2: Nucleophilic Substitution (SNA_r) with Aniline Derivative B->C D Step 3: Acrylamide Formation (Covalent Warhead Installation) C->D E Final Product: Covalent Kinase Inhibitor D->E

Caption: General workflow for inhibitor synthesis.

Step 1: Condensation with 2,4-Dichloro-5-fluoropyrimidine

This step forms the central aminopyrimidine core of the inhibitor. The greater reactivity of the C4 chlorine over the C2 chlorine on the pyrimidine ring allows for a selective initial reaction.

Reaction Scheme:

Caption: Formation of the aminopyrimidine core.

ReagentM.W.AmountMolesEq.
Chiral Diamine Intermediate290.195.0 g17.23 mmol1.0
2,4-Dichloro-5-fluoropyrimidine166.982.87 g17.23 mmol1.0
DIPEA129.244.45 g (5.9 mL)34.46 mmol2.0
Isopropanol (IPA)60.10100 mL--

Procedure:

  • Dissolve the chiral diamine intermediate in isopropanol in a 250 mL flask.

  • Add DIPEA to the solution.

  • Add a solution of 2,4-dichloro-5-fluoropyrimidine in isopropanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which is often used directly in the next step.

Rationale:

  • Regioselectivity: The primary aniline of the chiral diamine is significantly more nucleophilic than the secondary amine, leading to selective reaction at this position. On the pyrimidine, the C4 position is more electrophilic and thus reacts preferentially.

  • Solvent and Base: Isopropanol is a suitable solvent, and DIPEA acts as a base to neutralize the HCl generated.

Subsequent Steps: Elaboration to a BTK Inhibitor

The intermediate from the previous step serves as a platform for further elaboration to a final kinase inhibitor. For a Spebrutinib-type molecule, the following transformations would be performed:

  • Step 2 - Second SNAr Reaction: The remaining chlorine at the C2 position of the pyrimidine is displaced by another amine (e.g., 4-(2-methoxyethoxy)aniline) in a second SNAr reaction, typically at a higher temperature.

  • Step 3 - Removal of Chiral Auxiliary: The (1R)-1-phenylethyl group, having served its purpose to introduce chirality and act as a temporary protecting group, can be removed under acidic conditions (e.g., trifluoroacetic acid) or via hydrogenolysis to reveal a primary amine.

  • Step 4 - Acrylamide Formation: The newly deprotected primary amine is acylated with acryloyl chloride to install the acrylamide "warhead". This group is essential for covalent, irreversible binding to a cysteine residue (Cys481 in BTK) in the kinase's active site.[1]

These subsequent steps highlight the utility of the initial chiral intermediate in a modular approach to complex drug molecules, allowing for systematic exploration of different functionalities at various positions of the scaffold.

Conclusion

(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine is a highly valuable and strategically designed chiral building block for the synthesis of advanced kinase inhibitors. Its pre-installed stereocenter and orthogonally reactive functional groups enable an efficient and modular approach to complex molecular architectures. The protocols detailed herein provide a reliable pathway for the synthesis of this intermediate and demonstrate its direct application in constructing the core of potent covalent inhibitors targeting kinases such as BTK. This approach underscores the power of using well-crafted chiral intermediates to accelerate the drug discovery process.

References

  • Shanghai Record Pharm Co Ltd. (2013). Synthesis method for 4-bromo-o-phenylenediamine. CN103073435A.
  • Shah, A. R., et al. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. ResearchGate. [Link]

  • Patsnap. (2013). Synthesis method for 4-bromo-o-phenylenediamine. Eureka. [Link]

  • Wang, A., et al. (2022). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. PMC. [Link]

  • Boehringer Ingelheim International GmbH. (2011). Method for the preparation of a crystalline form of 1-chloro-4-(beta-d-glucopyranos-1-yl)-2-(4-((s)-tetrahydrofuran-3-yloxy)benzyl)benzene. WO2011039107A1.
  • Genovese, M. C., et al. (2020). Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study. PubMed. [Link]

  • Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]

  • Motac, S. A., et al. (2023).
  • Al-Warhi, T., et al. (2023). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. PMC. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. [Link]

  • PubChem. 4-bromo-N1-propylbenzene-1,2-diamine. PubChem. [Link]

  • Sanofi. (2024). Crystalline form of Tolebrutinib. US12049463B2.
  • Pharmacyclics LLC. (2021). Therapeutic methods of treating chronic lymphocytic leukemia and small lymphocytic leukemia. US 11771696 B2. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Symansis. [Link]

Sources

Scalable manufacturing processes for (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Manufacturing of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Abstract

This document provides a comprehensive guide for the scalable synthesis of the chiral amine, (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine, a key intermediate in pharmaceutical development. The described process is a robust, two-step synthesis commencing with the preparation of 2-amino-5-bromobenzaldehyde, followed by a diastereoselective reductive amination. This application note is designed for researchers, chemists, and process development professionals, offering detailed, step-by-step protocols, in-process controls (IPCs), safety analyses, and troubleshooting. The methodology emphasizes scalability, safety, and high diastereomeric purity, making it suitable for pilot-scale and larger manufacturing campaigns.

Introduction

Significance of Chiral Amines

Chiral amines are fundamental building blocks in modern medicinal chemistry, forming the structural core of a vast number of active pharmaceutical ingredients (APIs).[1][2] The specific stereochemistry of these amines is often critical for therapeutic efficacy and safety, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles.[3] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to enantiopure amines is a paramount objective in drug development.

Overview of the Synthetic Strategy

The manufacturing process detailed herein employs a convergent strategy centered on reductive amination, a highly reliable and widely used transformation in industrial chemistry for amine synthesis.[4][5] The overall synthesis is broken down into two main stages:

  • Synthesis of Key Intermediate: Preparation of the aldehyde building block, 2-amino-5-bromobenzaldehyde, from commercially available 2-amino-5-bromobenzoic acid.

  • Diastereoselective Reductive Amination: The coupling of 2-amino-5-bromobenzaldehyde with the chiral amine, (1R)-1-phenylethylamine, via an intermediate imine, which is subsequently reduced in situ to yield the target secondary amine with high diastereomeric purity.

This approach was selected for its operational simplicity, use of readily available reagents, and avoidance of high-pressure hydrogenation, which can require specialized equipment.[6] The use of sodium triacetoxyborohydride as the reducing agent offers excellent chemoselectivity and mild reaction conditions, which are advantageous for scale-up.[6]

Considerations for Scalable Manufacturing

Transitioning a chemical synthesis from the laboratory bench to a manufacturing plant introduces significant challenges.[7] Key considerations that have been integrated into this protocol include:

  • Process Safety: Thorough evaluation of reaction exotherms, reagent handling protocols, and waste streams.[7][8]

  • Robustness: Defining critical process parameters (CPPs) and in-process controls (IPCs) to ensure batch-to-batch consistency.

  • Purification: Development of a scalable purification strategy (crystallization) to ensure the final product meets stringent purity specifications.

  • Material Sourcing: Use of commercially available, high-quality raw materials.

Process Chemistry and Mechanism

The overall synthesis proceeds via the pathway illustrated below. The core transformation is the reductive amination, which begins with the acid-catalyzed formation of an iminium ion intermediate from the aldehyde and the primary chiral amine. This intermediate is then stereoselectively reduced by a hydride donor, with the stereochemistry of the final product being directed by the pre-existing chiral center in the (1R)-1-phenylethylamine fragment.

Synthetic_Scheme cluster_RA Reductive Amination A 2-Amino-5-bromobenzoic acid I1 2-Amino-5-bromobenzaldehyde A->I1 Oxidation/Reduction (See Protocol Part A) B LiAlH4 or MnO2 C (1R)-1-phenylethylamine I2 Imine Intermediate (not isolated) C->I2 I1->I2 Imine Formation (Acid Catalyst) P (2-Amino-5-bromophenyl)[ (1R)-1-phenylethyl]amine I2->P Reduction (NaBH(OAc)3)

Diagram 1: Overall Synthetic Scheme

Raw Material and Reagent Specifications

Successful and reproducible manufacturing is contingent on the quality of the starting materials. The following table outlines the required specifications for all raw materials and reagents.

MaterialCAS NumberRequired Grade/PurityNotes
2-Amino-5-bromobenzoic acid52733-17-6>98%Starting material for Part A
Manganese Dioxide (Activated)1313-13-9>85% (activated)Oxidant for Part A
(1R)-1-phenylethylamine3886-69-9>99% purity, >99% eeChiral source for Part B
Sodium Triacetoxyborohydride56553-60-7>95%Reducing agent, moisture-sensitive
Dichloromethane (DCM)75-09-2Anhydrous, >99.8%Reaction solvent
Acetic Acid64-19-7Glacial, >99.7%Catalyst for imine formation
Sodium Bicarbonate144-55-8Reagent GradeFor aqueous workup
Magnesium Sulfate7487-88-9AnhydrousDrying agent
Ethyl Acetate141-78-6Reagent GradeFor extraction/crystallization
Heptane142-82-5Reagent GradeAnti-solvent for crystallization

Detailed Manufacturing Protocol (Pilot Scale: 1.0 kg Output)

This protocol is designed for a target output of approximately 1.0 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing bay with suitable engineering controls.[9][10]

Process_Workflow cluster_part_a Part A: Aldehyde Synthesis cluster_part_b Part B: Reductive Amination A1 Charge Reactor with 2-Amino-5-bromobenzyl alcohol & Acetone A2 Portion-wise Addition of MnO2 A1->A2 A3 Reaction Monitoring (TLC/HPLC) A2->A3 A4 Filtration to Remove Solids A3->A4 A5 Solvent Swap & Isolation A4->A5 B1 Charge Reactor with Aldehyde, (1R)-1-phenylethylamine, DCM A5->B1 Intermediate Transfer B2 Imine Formation (Stir at RT) B1->B2 B3 Cool to 0-5 °C B2->B3 B4 Controlled Addition of NaBH(OAc)3 B3->B4 B5 Reaction Monitoring (HPLC) B4->B5 B6 Aqueous Quench & Workup B5->B6 B7 Crystallization & Filtration B6->B7 B8 Drying B7->B8 Final QC Release B8->Final Final Product

Diagram 2: Scalable Manufacturing Workflow
Part A: Synthesis of 2-Amino-5-bromobenzaldehyde

This protocol is adapted from a verified procedure.[11][12] It assumes the starting point is 2-amino-5-bromobenzyl alcohol, which is readily prepared by the reduction of 2-amino-5-bromobenzoic acid.

  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with 2-amino-5-bromobenzyl alcohol (1.20 kg, 5.55 mol).

  • Solvent Addition: Add acetone (12 L) to the reactor and begin agitation to dissolve the solid.

  • Oxidation: Add activated manganese dioxide (MnO₂, 2.90 kg, 33.3 mol) to the stirred solution in 4-5 portions over 1 hour. Causality Note: Portion-wise addition helps to control the mild exotherm from the oxidation.

  • Reaction: Stir the resulting slurry at ambient temperature (20-25 °C) for 16-24 hours.

  • In-Process Control (IPC): Monitor the reaction for completion by TLC (20% Ethyl Acetate/Hexane) or HPLC. The starting material spot should be consumed.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the filter cake with acetone (2 x 2 L).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield crude 2-amino-5-bromobenzaldehyde as a bright yellow solid.[11]

  • Purification (Optional): If required, the crude solid can be recrystallized from a minimal amount of hot ethyl acetate by adding hexanes as an anti-solvent.[11]

  • Drying: Dry the solid under vacuum at 40 °C to a constant weight.

    • Expected Yield: 0.99 - 1.05 kg (89-95%).

    • Quality: >98% purity by HPLC.

Part B: Synthesis of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine
  • Reactor Setup: Charge a 20 L reactor with 2-amino-5-bromobenzaldehyde (1.00 kg, 5.00 mol), anhydrous dichloromethane (DCM, 10 L), and (1R)-1-phenylethylamine (0.636 kg, 5.25 mol, 1.05 equiv).

  • Imine Formation: Add glacial acetic acid (0.30 kg, 5.00 mol, 1.0 equiv) and stir the mixture at ambient temperature (20-25 °C) for 1-2 hours. Causality Note: Acetic acid catalyzes the dehydration of the carbinolamine intermediate to the imine, which is necessary for the reduction to proceed.[6]

  • Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.59 kg, 7.50 mol, 1.5 equiv) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Safety Note: This reduction is exothermic. A slow addition rate is critical to maintain temperature control and prevent runaway reactions.[7]

  • Reaction: Stir the mixture at 0-5 °C until the reaction is complete, as determined by HPLC analysis (typically 4-6 hours).

  • Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 8 L) to the reactor to quench the excess reducing agent and neutralize the acetic acid. Caution: Gas evolution (H₂) will occur. Ensure adequate ventilation and controlled addition.

  • Workup:

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic (DCM) layer.

    • Extract the aqueous layer with DCM (2 x 2 L).

    • Combine the organic layers and wash with brine (5 L).

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a thick oil or solid.

  • Purification by Crystallization:

    • Dissolve the crude product in ethyl acetate (3 L) at 40-50 °C.

    • Slowly add heptane (6 L) as an anti-solvent until turbidity is observed.

    • Cool the mixture slowly to 0-5 °C and hold for at least 4 hours to allow for complete crystallization.

    • Filter the solid product, wash the cake with cold heptane (2 x 1 L).

  • Drying: Dry the white to off-white solid in a vacuum oven at 45-50 °C until a constant weight is achieved.

    • Expected Yield: 1.28 - 1.44 kg (80-90%).

    • Quality: >99.0% purity by HPLC, >99.0% diastereomeric excess (d.e.) by Chiral HPLC.

Analytical Methods and Quality Control

AnalysisMethodPurposeSpecification
PurityReverse-Phase HPLCQuantify final product and impurities>99.0% Area
Diastereomeric ExcessChiral HPLC or SFCDetermine stereochemical purity>99.0% d.e.
Identity¹H NMR, ¹³C NMRConfirm chemical structureConforms to reference
IdentityMass SpectrometryConfirm molecular weightConforms to calculated mass
Residual SolventsGC-HSQuantify remaining process solventsPer ICH guidelines

Process Safety and Hazard Analysis

Safe handling of all chemicals is mandatory.[10] A risk assessment should be performed before commencing any work.[8]

ReagentKey HazardsRecommended Controls
DichloromethaneCarcinogen, VolatileUse in a closed system or with high-efficiency ventilation. Wear appropriate PPE (gloves, goggles).[13]
Acetic AcidCorrosiveHandle in a fume hood. Wear acid-resistant gloves and eye protection.
Sodium TriacetoxyborohydrideReacts with water to release flammable gas (H₂)Store in a desiccator. Handle under a nitrogen atmosphere. Quench slowly and carefully.
Manganese DioxideStrong oxidizer, inhalation hazardAvoid creating dust. Use respiratory protection (dust mask or respirator).

Thermal Hazard: The reduction step (Part B, Step 4) is exothermic. The primary safety control is the slow, controlled addition of the reducing agent while maintaining a low reaction temperature. A reaction calorimetry study is recommended before scaling beyond the 1 kg level to fully characterize the heat of reaction and ensure adequate cooling capacity.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Part A: Incomplete Oxidation Inactive MnO₂. Insufficient reaction time.Use freshly opened, activated MnO₂. Extend reaction time and continue monitoring by IPC.
Part B: Incomplete Reaction Inactive NaBH(OAc)₃ due to moisture. Insufficient reagent.Use fresh, anhydrous NaBH(OAc)₃ and anhydrous solvents. Re-charge a small amount of additional reducing agent if necessary.
Low Diastereomeric Excess Racemization of starting amine. Poor stereocontrol.Verify the enantiomeric purity of the incoming (1R)-1-phenylethylamine. Ensure the reaction temperature during reduction is kept low (0-5 °C).
Difficult Purification Oil formation instead of crystallization.Ensure the crude product is sufficiently pure before crystallization. Adjust the solvent/anti-solvent ratio or cooling rate. Try seeding with a small crystal of pure product.

Conclusion

This application note details a scalable and robust manufacturing process for (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine. By utilizing a well-established oxidation followed by a diastereoselective reductive amination, the target compound can be produced in high yield and excellent purity. The provided protocols, process controls, and safety information establish a solid foundation for the successful scale-up of this important pharmaceutical intermediate from the laboratory to pilot-plant production.

References

  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264.

  • Denton, R., et al. (2020). Large-scale reductive amination and synthesis applications. ResearchGate.

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

  • Campillo, N., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.

  • Eastman. (n.d.). What are the Health and Safety Guidelines for Using Amines? Eastman Chemical Company.

  • WO2018060512A1 - Process for preparing chiral amines. Google Patents.

  • Shen, H., et al. (2015). Synthesis of 2-Amino-5-bromopyridine. ResearchGate.

  • PubChem. (n.d.). 2-Amino-5-bromobenzaldehyde. National Center for Biotechnology Information.

  • Le, T., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series.

  • Pereira, C. S. M., & Aires-de-Sousa, J. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules.

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Organic Chemistry Portal.

  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromobenzaldehyde. MilliporeSigma.

  • Eastman. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Eastman Chemical Company.

  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzaldehyde. ChemicalBook.

  • Moravek. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. Moravek, Inc.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.

  • Gwarda, R., & Jewgiński, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules.

  • Afonso, C. A. M., & Candeias, N. R. (2019). Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.

  • CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde. Google Patents.

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.

  • Campillo, N., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health.

  • EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office.

  • BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-nitrobenzophenone. BenchChem.

  • Patil, S., & Hyster, T. K. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Catalysis.

  • Taylor & Francis. (n.d.). Reductive amination – Knowledge and References. Taylor & Francis Online.

  • Wang, K., et al. (2020). Synthesis of Chiral Amines via Asymmetric Hydrogen Borrowing. Chinese Journal of Chemistry.

  • Zhang, W., et al. (2020). Synthesis of chiral amines via reductive amination and rational design. ResearchGate.

  • Wikipedia. (n.d.). Reductive amination. Wikipedia.

  • Li, W., et al. (2020). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications.

Sources

Application Note: Crystallization and Isolation of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and researchers involved in the isolation of chiral pharmaceutical intermediates. It focuses on the crystallization and purification of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine (systematically identified as N2-[(1R)-1-phenylethyl]-4-bromobenzene-1,2-diamine), a critical scaffold for the synthesis of chiral benzimidazoles and related kinase inhibitors.

Abstract & Introduction

The isolation of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine presents unique challenges due to its electron-rich diamine nature, susceptibility to oxidation, and the requirement for high optical purity (>99% ee). This intermediate is typically generated via the nucleophilic aromatic substitution (SNAr) of 2-fluoro-4-bromonitrobenzene with (R)-1-phenylethylamine, followed by nitro group reduction.

Effective crystallization is paramount not only for chemical purification (rejecting regioisomers and unreduced nitro compounds) but also for ensuring the downstream stability of the diamine. This guide details a robust Anti-Solvent Cooling Crystallization method validated for scale-up.

Chemical Context & Synthesis Pathway

Understanding the upstream chemistry is vital for designing the crystallization. The target molecule is a chiral 1,2-diamine .

  • Precursor: N-[(1R)-1-phenylethyl]-5-bromo-2-nitroaniline.

  • Reaction: Catalytic hydrogenation (Pt/C or Raney Ni) or chemical reduction (Fe/AcOH).

  • Impurity Profile:

    • Starting Material: Unreduced nitro compound (colored, lower solubility).

    • Regioisomers: If the SNAr step lacked selectivity (rare with fluoro-nitro substrates but possible).

    • Oxidation Products: Imines or azo-dimers formed upon air exposure.

Graphviz: Synthesis and Isolation Workflow

SynthesisWorkflow SM Starting Materials: 2-Fluoro-4-bromonitrobenzene + (R)-1-Phenylethylamine SNAr S_NAr Reaction (Base, Heat) SM->SNAr Coupling NitroInt Intermediate: N-((R)-1-phenylethyl)-5-bromo-2-nitroaniline SNAr->NitroInt Isolation Reduction Reduction Step (H2/Pd-C or Fe/NH4Cl) NitroInt->Reduction Nitro Reduction Crude Crude Diamine Mixture (Target + Impurities) Reduction->Crude Workup Cryst Crystallization Process (IPA / Water System) Crude->Cryst Purification Pure Isolated Target: (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine (>99% Purity) Cryst->Pure Filtration & Drying

Figure 1: Critical path for the synthesis and isolation of the target chiral diamine.

Crystallization Strategy: The IPA/Water System

For hydrophobic diamines containing a bromophenyl group, Isopropanol (IPA) and Water form an ideal solvent/anti-solvent pair.

  • IPA (Solvent): Solubilizes the diamine effectively at elevated temperatures (50-60°C) due to matching polarity and hydrogen bonding capability.

  • Water (Anti-solvent): drastically reduces solubility, forcing precipitation. It also aids in purging inorganic salts from the reduction step.

Solubility Profile (Estimated)
Solvent25°C Solubility60°C SolubilityRemarks
Isopropanol (IPA) Moderate (20-30 mg/mL)High (>150 mg/mL)Ideal primary solvent.
Water Insoluble (<1 mg/mL)Low (<5 mg/mL)Excellent anti-solvent.
Toluene HighVery HighGood for extraction, poor for yield.
Heptane InsolubleLowAlternative anti-solvent (if water is avoided).

Detailed Experimental Protocol

Objective: Isolate 10 g of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine from crude reduction mixture.

Phase 1: Dissolution and Clarification
  • Charge: Place 10 g of crude dark oil/solid into a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and reflux condenser.

  • Solvent Addition: Add 40 mL of Isopropanol (IPA) (4 vol relative to mass).

  • Heating: Heat the mixture to 60–65°C . The solid should dissolve completely. If insolubles remain (likely inorganic salts from reduction), filter hot through a Celite pad.

    • Note: Maintain an inert atmosphere (Nitrogen/Argon) to prevent oxidation of the electron-rich diamine (darkening of solution).

Phase 2: Controlled Crystallization (The "Oiling Out" Prevention)
  • Initial Cooling: Cool the solution slowly to 45–50°C .

  • Seeding (Critical): Add 10-20 mg (0.1 wt%) of pure seed crystals. This prevents "oiling out" (liquid-liquid phase separation) which is common with chiral amines.

    • Observation: The solution should turn slightly turbid as nucleation begins.

  • Anti-Solvent Addition: Over a period of 60 minutes , add 40 mL of Deionized Water dropwise via an addition funnel.

    • Rate: Maintain temperature at 40–45°C. Fast addition causes oiling or occlusion of impurities.

  • Final Cooling: Once water addition is complete, cool the slurry to 0–5°C over 2 hours (approx. 0.3°C/min).

  • Aging: Hold at 0–5°C for 1 hour to maximize yield.

Phase 3: Isolation and Drying
  • Filtration: Filter the slurry using a Buchner funnel with vacuum.

  • Washing: Wash the cake with 20 mL of cold IPA/Water (1:1 v/v) mixture. This displaces the mother liquor containing polar impurities.

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Caution: Do not exceed 50°C as the amine may be sensitive to thermal degradation or sublimation over long periods.

Analytical Validation

To ensure the protocol was successful, the following criteria must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 99.0% Area
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99.5% ee (No racemization)
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Residual Solvent GC-HeadspaceIPA < 5000 ppm
Graphviz: Logic for Troubleshooting

Troubleshooting Issue Problem Detected Oiling Oiling Out (Liquid separation) Issue->Oiling LowYield Low Yield Issue->LowYield Color Dark Color (Oxidation) Issue->Color Sol1 Solution: Increase Seed Load Slower Water Addition Oiling->Sol1 Sol2 Solution: Lower Final Temp Increase Water Ratio LowYield->Sol2 Sol3 Solution: Degas Solvents Add Ascorbic Acid Color->Sol3

Figure 2: Troubleshooting matrix for common crystallization defects.

References

  • Synthesis of Chiral Amines via Nucleophilic Aromatic Substitution: Smith, M. B. Organic Synthesis. 4th Ed. Academic Press, 2016. (General reference for SNAr mechanisms).
  • Crystallization of Pharmaceutical Intermediates: Myerson, A. S. Handbook of Industrial Crystallization. 2nd Ed. Butterworth-Heinemann, 2002.
  • Jacques, J., Collet, A., & Wilen, S. H.
  • Related Benzimidazole Synthesis (Contextual)

    • Patent Application WO2013138396. "Benzimidazole derivatives as modulators of biological activity." (Describes similar bromo-diamine intermediates).

Disclaimer: This protocol is intended for research purposes. Always verify safety data sheets (SDS) for (R)-1-phenylethylamine and bromo-nitrobenzene derivatives before handling.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will primarily focus on the most direct and widely used synthetic route: reductive amination .

Troubleshooting Guide: From Low Yields to Pure Product

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?

Low yields in this reductive amination are typically traced back to three main areas: incomplete imine formation, inefficient reduction, or competing side reactions.

Causality Analysis & Solutions:

The synthesis proceeds via a two-step, one-pot sequence: the formation of an intermediate imine from 2-amino-5-bromobenzaldehyde and (1R)-1-phenylethylamine, followed by its immediate reduction. The efficiency of each step is critical.

  • Possible Cause 1: Inefficient Imine Formation. The condensation of the aldehyde and amine to form the imine is a reversible equilibrium reaction.[1] If the equilibrium does not favor the imine, the subsequent reduction step will falter. The primary inhibitor of this step is the water produced during the reaction.

    Solutions:

    • Use a Dehydrating Agent: Add 3Å or 4Å molecular sieves to the reaction mixture to sequester the water as it forms, driving the equilibrium towards the imine.

    • Solvent Choice: Ensure the use of anhydrous solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices.[2]

  • Possible Cause 2: Inappropriate Reducing Agent. The choice of reducing agent is crucial. A reagent that is too aggressive can reduce the starting aldehyde to 2-amino-5-bromobenzyl alcohol faster than the imine can form. A reagent that is too weak or unstable under the reaction conditions will result in incomplete conversion.

    Solutions:

    • Switch to Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is the preferred reagent for most reductive aminations.[2] It is mild enough to not readily reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion), which is favored under the slightly acidic conditions created by the reagent itself.

    • Avoid Sodium Borohydride (NaBH₄): While powerful, NaBH₄ is often too reactive and can lead to significant formation of the alcohol byproduct. It is also unstable in the acidic conditions that promote imine formation.[3]

    • Consider Sodium Cyanoborohydride (NaBH₃CN): This is another effective reagent, particularly because it is stable in mildly acidic conditions (pH 3-4) where iminium ion formation is maximized.[1][3] However, due to the potential to generate toxic hydrogen cyanide during workup, STAB is often favored for safety and ease of use.[1]

  • Possible Cause 3: Degradation of Starting Aldehyde. 2-Amino-5-bromobenzaldehyde, like many aldehydes, can be sensitive to air oxidation, converting it to the unreactive 2-amino-5-bromobenzoic acid.

    Solutions:

    • Verify Purity: Check the purity of the aldehyde by ¹H NMR or LC-MS before use. A fresh bottle or purification by column chromatography may be necessary.[4]

    • Proper Storage: Store the aldehyde under an inert atmosphere (argon or nitrogen) and at a low temperature.

Below is a workflow to diagnose and solve low-yield issues.

G cluster_analysis Crude Mixture Analysis cluster_solutions Corrective Actions start Low Yield (<50%) check_purity Verify Purity of Starting Materials (Aldehyde & Amine) start->check_purity First Step analyze_crude Analyze Crude Reaction Mixture by TLC/LC-MS check_purity->analyze_crude If Pure sm_present High % of Starting Materials Remain analyze_crude->sm_present byproduct Significant Byproduct (e.g., Alcohol) analyze_crude->byproduct optimize_imine Optimize Imine Formation: - Use Anhydrous Solvent - Add Molecular Sieves sm_present->optimize_imine change_reductant Change Reducing Agent: - Switch to STAB - Check Reductant Quality byproduct->change_reductant

Caption: Troubleshooting workflow for low reaction yields.

Question 2: My final product is difficult to purify and appears as a streak on my TLC plate. How can I achieve better purification?

The target molecule is a secondary amine, which is basic. The free amino group can interact strongly with the acidic silica gel used in column chromatography, leading to poor separation, tailing, and sometimes irreversible binding.

Solutions:

  • Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide. A typical mobile phase would be Hexane/Ethyl Acetate with 0.5-1% Et₃N. This neutralizes the acidic sites on the silica, preventing the product from streaking.

  • Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base like 1M NaOH until pH > 10.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate. This material is often significantly purer and easier to chromatograph.

  • Crystallization: Consider converting the purified free amine into a stable salt (e.g., hydrochloride or tartrate) to induce crystallization, which can be an excellent final purification step.[5]

Question 3: I see a significant amount of 2-amino-5-bromobenzyl alcohol in my crude reaction mixture. Why is this happening?

The formation of the alcohol byproduct is a clear indication that the reduction of the starting aldehyde is competing with the desired reduction of the imine intermediate.

Causality Analysis & Solutions:

  • Incorrect Order of Addition: If the reducing agent is added before the imine has had a chance to form, it will preferentially attack the more abundant aldehyde.

  • Overly Reactive Reducing Agent: As mentioned in Question 1, a strong reducing agent like NaBH₄ will rapidly reduce the aldehyde.[2]

Optimized Experimental Protocol:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-5-bromobenzaldehyde (1.0 equiv) and anhydrous DCM or DCE.

  • Add (1R)-1-phenylethylamine (1.0-1.1 equiv).

  • Add activated 3Å molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Proceed with an appropriate workup and purification as described in Question 2.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reductive amination?

The reaction proceeds in two main stages:

  • Imine/Iminium Ion Formation: The nucleophilic nitrogen of the chiral amine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a hemiaminal intermediate, which then dehydrates to form an imine. In the slightly acidic conditions of the reaction, the imine nitrogen is protonated to form a more electrophilic iminium ion.[1][3]

  • Hydride Reduction: A hydride ion ([H]⁻) from the reducing agent (e.g., STAB) attacks the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond, yielding the final secondary amine product.[3]

G A 2-Amino-5-bromobenzaldehyde + (1R)-1-phenylethylamine B Hemiaminal Intermediate A->B Nucleophilic Attack C Iminium Ion B->C H2O - H₂O D Final Product C->D Reductant + [H]⁻ (from STAB)

Caption: Simplified mechanism of reductive amination.

Q2: How can I confirm the enantiomeric purity of my starting (1R)-1-phenylethylamine and the stereochemical integrity of my product?

Maintaining stereochemical integrity is crucial.

  • Starting Material: The enantiomeric excess (ee) of the commercial amine should be verified. This is commonly done using chiral HPLC or by derivatizing the amine with a chiral agent (like Mosher's acid chloride) and analyzing the resulting diastereomers by ¹H or ¹⁹F NMR.[6]

  • Product Integrity: Reductive amination conditions are generally mild and are not expected to racemize the (1R)-1-phenylethylamine stereocenter. The product will be a mixture of diastereomers if the reduction of the imine is not stereoselective. The ratio of these diastereomers can be determined by ¹H NMR (by integrating signals unique to each diastereomer) or by chiral chromatography methods like HPLC or SFC.[7]

Q3: Is a Buchwald-Hartwig amination a viable alternative route?

Yes, but it presents different challenges. A plausible Buchwald-Hartwig route would involve coupling 2,5-dibromoaniline with styrene followed by complex transformations, or more directly, coupling 2-bromo-5-aminobenzaldehyde with (1R)-1-phenylethylamine. However, the amino group on the benzaldehyde can complicate the reaction. A more common approach in medicinal chemistry is to couple an aryl halide with the amine.[8]

Comparison of Synthetic Routes

FeatureReductive AminationBuchwald-Hartwig Amination
Starting Materials 2-amino-5-bromobenzaldehyde, (1R)-1-phenylethylamine2,5-dibromoaniline (or other aryl halide), (1R)-1-phenylethylamine
Catalyst None (uses stoichiometric reductant)Palladium precatalyst + Ligand (e.g., XPhos, RuPhos)[9]
Key Challenges Imine formation, aldehyde side-reactions, product purificationCatalyst poisoning by substrates, ligand screening, inert atmosphere required[10]
Typical Conditions Room temperature, atmospheric pressureElevated temperatures (80-110 °C), requires inert atmosphere[9]
Atom Economy GoodModerate (uses catalyst, ligand, and strong base)

While feasible, reductive amination is generally more direct, requires milder conditions, and avoids expensive and sensitive palladium catalysts for this specific target molecule, making it the preferred laboratory-scale method.

References

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Sensitive and Technical Research. Retrieved from [Link]

  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • ResearchGate. (2025, August 6). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Retrieved from [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. Retrieved from [Link]

  • Reilly, M. D., et al. (2016). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 26(15), 3656-3661. Retrieved from [Link]

  • Rowles, H. T., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(43), 18156-18161. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • University College London. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

  • Le Tadic-Biadatti, M.-H., et al. (n.d.). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. In Greener Approaches to Undergraduate Chemistry Experiments. Royal Society of Chemistry. Retrieved from [Link]

  • Singh, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports, 12(1), 15219. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Amino-5-bromobenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1699-1723. Retrieved from [Link]

  • Northen, J. S., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(32), 6247-6254. Retrieved from [Link]

Sources

Minimizing racemization during the reaction of (1R)-1-phenylethylamine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R)-1-phenylethylamine and its derivatives. This guide is designed to provide in-depth, field-proven insights into a critical challenge: minimizing racemization. Here, you will find troubleshooting guides and FAQs to help you maintain the stereochemical integrity of your compounds throughout your synthetic workflows.

I. Foundational Knowledge: Understanding Racemization

This section addresses the fundamental principles governing the stereochemical stability of (1R)-1-phenylethylamine derivatives.

FAQ 1: What is racemization and why is it a concern for (1R)-1-phenylethylamine derivatives?

Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[1] For (1R)-1-phenylethylamine, the stereocenter is the carbon atom attached to the phenyl ring and the amino group. This carbon also bears a hydrogen atom, known as the benzylic proton.

The primary concern is that the benzylic proton is relatively acidic due to the stabilizing effect of the adjacent phenyl ring. Under certain conditions, this proton can be removed, leading to the formation of a planar, achiral intermediate (a carbanion or an imine).[2] Subsequent reprotonation can occur from either face of this planar intermediate, yielding both the (R) and (S) enantiomers and thus eroding the enantiomeric purity of your material.[1][3] In pharmaceutical development, maintaining enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological activities or toxicities.[4]

FAQ 2: What is the primary chemical mechanism responsible for racemization in these compounds?

The dominant mechanism involves the deprotonation at the chiral benzylic carbon. This is most commonly facilitated by a base, but can also be promoted by heat or certain catalysts. The resulting planar carbanion is resonance-stabilized by the phenyl ring, which lowers the energy barrier for its formation. Once this achiral intermediate is formed, the stereochemical information is lost.

RacemizationMechanism cluster_0 Chiral Starting Material cluster_1 Racemization Conditions cluster_2 Achiral Intermediate cluster_3 Racemic Product R_Amine (1R)-1-Phenylethylamine Conditions Base (B:) or Heat (Δ) R_Amine->Conditions Intermediate Planar Carbanion/ Imine Intermediate (Stereochemistry Lost) Conditions->Intermediate + H-B⁺ S_Amine (1S)-1-Phenylethylamine Intermediate->S_Amine + H⁺ R_Product (1R)-1-Phenylethylamine Intermediate->R_Product + H⁺

Caption: Mechanism of base-catalyzed racemization.

II. Troubleshooting Guide: Diagnosing & Solving Racemization Issues

This section is structured to help you identify the root cause of racemization in your experiments and provides actionable solutions.

Problem 1: Significant racemization observed after an amide coupling reaction.

Amide coupling is one of the most common reactions where (1R)-1-phenylethylamine is used. However, the conditions can inadvertently promote racemization.

Possible Causes & Solutions:

  • Inappropriate Base: Using a strong, non-hindered base can deprotonate the benzylic proton.

    • Solution: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). These bases are effective at scavenging acid byproducts (e.g., from acyl chlorides or coupling reagents) but are less likely to deprotonate the benzylic carbon.[5]

  • Aggressive Coupling Reagents: Some carbodiimide reagents, when used alone, can lead to side reactions that promote racemization.[5]

    • Solution: Include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). These additives react with the activated carboxylic acid to form an active ester that is less prone to causing racemization during the subsequent reaction with the amine.[5] Modern phosphonium or aminium-based reagents (e.g., HATU, HBTU) often have lower racemization potential.[5]

  • Elevated Temperature: Running the coupling reaction at elevated temperatures to increase the rate can provide the necessary activation energy for racemization.

    • Solution: Perform the reaction at a lower temperature. Start the activation of the carboxylic acid at 0 °C and, after adding the amine, allow the reaction to warm slowly to room temperature.[6] Avoid heating unless absolutely necessary.

Problem 2: Enantiomeric excess (ee) decreases during workup or purification.

Sometimes the reaction itself proceeds cleanly, but stereochemical integrity is lost during subsequent steps.

Possible Causes & Solutions:

  • Basic or Acidic Workup: Exposing the product to strongly basic (pH > 8) or acidic (pH < 2) aqueous solutions for extended periods can catalyze racemization.[3]

    • Solution: Minimize the time the compound is in contact with harsh pH conditions. Use milder reagents for washing, such as saturated sodium bicarbonate instead of sodium hydroxide. Ensure rapid and efficient extraction into an organic solvent.

  • High Temperatures During Solvent Removal: Using a high-temperature water bath for rotary evaporation can be detrimental.

    • Solution: Remove solvents under reduced pressure at the lowest feasible temperature. A water bath temperature above 40°C should be avoided.[3]

  • Protic Solvents: Solvents like methanol or ethanol can facilitate proton transfer, which can accelerate the rate of racemization, especially if trace amounts of acid or base are present.[3]

    • Solution: Whenever possible, use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene for reactions and chromatography.[3]

Problem 3: Inconsistent ee values between batches of the same reaction.

This issue often points to subtle, uncontrolled variables in the experimental setup.

Possible Causes & Solutions:

  • Purity of Starting Material: The starting (1R)-1-phenylethylamine may have a lower ee than specified.

    • Solution: Always verify the enantiomeric purity of the starting material before beginning a new series of reactions. A quick chiral HPLC or GC analysis can save significant time and resources.

  • Atmosphere: Reactions run under air might be susceptible to oxidative side reactions that could indirectly affect stereochemical purity.

    • Solution: Conduct sensitive reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture, ensuring a more controlled and reproducible environment.

  • Reaction Time: Allowing a reaction to proceed for an unnecessarily long time increases the exposure of the product to potentially racemizing conditions.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to minimize the risk of product racemization.[3]

TroubleshootingWorkflow Start Problem: Low ee% Observed Q_When When is racemization occurring? Start->Q_When A_During During Reaction Q_When->A_During A_Post Post-Reaction (Workup/ Purification) Q_When->A_Post Q_ReactionType What type of reaction? A_During->Q_ReactionType Check_Workup Check Workup: Prolonged exposure to strong acid/base? A_Post->Check_Workup Check_Rotovap Check Rotovap: High temperature? A_Post->Check_Rotovap Check_Solvent Check Solvents: Using protic solvents (MeOH, EtOH)? A_Post->Check_Solvent A_Coupling Amide Coupling Q_ReactionType->A_Coupling Check_Base Check Base: Is it strong/non-hindered? A_Coupling->Check_Base Check_Temp Check Temperature: Is it > 40°C? A_Coupling->Check_Temp Check_Reagent Check Coupling Reagent: Using carbodiimide alone? A_Coupling->Check_Reagent A_Other Other Sol_Base Solution: Use hindered base (DIPEA, TEA) Check_Base->Sol_Base Yes Sol_Temp Solution: Run at 0°C to RT Check_Temp->Sol_Temp Yes Sol_Reagent Solution: Add HOBt/Oxyma or use phosphonium/aminium reagent Check_Reagent->Sol_Reagent Yes Sol_Workup Solution: Minimize contact time, use milder wash reagents Check_Workup->Sol_Workup Yes Sol_Rotovap Solution: Use low temp water bath (<40°C) Check_Rotovap->Sol_Rotovap Yes Sol_Solvent Solution: Switch to aprotic solvents (DCM, THF) Check_Solvent->Sol_Solvent Yes

Sources

Purification strategies to remove regioisomers from (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine , a critical chiral intermediate often associated with the synthesis of ALK inhibitors like Ceritinib (LDK378) .[1]

The presence of regioisomers (typically the 4-bromo or 3-bromo analogs) and stereochemical degradation can significantly impact downstream efficacy.[1] This guide provides an autonomous, non-templated troubleshooting framework.

Status: Operational Role: Senior Application Scientist Context: Regioisomer removal and Enantiomeric retention.[1][2]

Diagnostic & Strategy Overview

The target molecule is a chiral diamine . The primary purification challenges arise from the synthesis method, typically Nucleophilic Aromatic Substitution (


) on a halogenated nitrobenzene followed by reduction.

Common Impurities:

  • Regioisomers: 4-bromo or 6-bromo analogs (arising from non-selective bromination of precursors or competing

    
     sites).[1]
    
  • Starting Materials: Unreacted (R)-1-phenylethylamine or di-halo nitrobenzenes.

  • Atropisomers/Rotamers: (Less likely to be stable, but can broaden NMR signals).[2]

  • Enantiomers: (S)-isomer contamination (if racemization occurred).[1]

Strategic Pathway (DOT Visualization)

The following diagram illustrates the origin of impurities and the logic flow for purification selection.

PurificationStrategy Start Crude Reaction Mixture (Nitro Reduction Product) Check QC Analysis (HPLC/NMR) Start->Check Regio Issue: Regioisomers (4-Br vs 5-Br) Check->Regio Positional Isomers Detected Chemo Issue: Chemical Impurities (Starting Materials) Check->Chemo Baseline Impurities Method_Salt Method A: Salt Formation (HCl/Tosylate) *Preferred for Isomers* Regio->Method_Salt High Selectivity Reqd Method_Col Method B: Flash Chromatography (Amine-functionalized/Et3N) Chemo->Method_Col General Cleanup Method_Cryst Method C: Recrystallization (EtOH/Water) Chemo->Method_Cryst Bulk Purification Final Pure (2-Amino-5-bromophenyl) [(1R)-1-phenylethyl]amine Method_Salt->Final Free-basing Method_Col->Final Method_Cryst->Final

Caption: Decision matrix for purifying (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine based on impurity profile.

Troubleshooting Guides & FAQs

Category A: Regioisomer Separation (The Core Issue)

Q1: I detect a persistent impurity (~5-10%) by HPLC with the same mass (M+H) as my product. How do I remove this regioisomer?

  • Diagnosis: This is likely the 4-bromo isomer.[1] If your synthesis started from 2,4-dibromonitrobenzene, the amine can attack the bromine at position 4 (para to nitro) instead of position 2 (ortho to nitro), though ortho is kinetically favored.[2]

  • The Fix: Hydrohalic Salt Fractionation. Regioisomers of anilines often exhibit vastly different lattice energies when converted to their hydrochloride or hydrobromide salts.

    • Dissolve the crude free base in Ethyl Acetate (EtOAc) .

    • Add 1.05 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • The 5-bromo isomer HCl salt typically precipitates as a dense solid, while the 4-bromo isomer often remains in the supernatant or forms an amorphous oil.[2]

    • Filter and wash with cold EtOAc.[1][2]

    • Validation: Regenerate the free base on a small scale and check HPLC.

Q2: Can I separate regioisomers using standard silica chromatography?

  • Technical Insight: Difficult. The polarity difference between 4-bromo and 5-bromo isomers on a phenyl ring is negligible on silica gel.[1]

  • Optimization: If you must use chromatography, switch to a Phenyl-Hexyl stationary phase (Reverse Phase) or use Chiral Stationary Phases (e.g., Chiralpak AD-H or OD-H).[1][2] Even though you are separating regioisomers, the chiral environment of the column can induce separation based on the 3D projection of the bulky (1R)-1-phenylethyl group relative to the bromine position.

Category B: Chemical Purity & Handling[1][2][3]

Q3: The product is oiling out during recrystallization. How do I fix this?

  • Cause: This "oiling out" phenomenon occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture, or due to high impurity levels acting as a solvent.

  • The Fix: The "Cloud Point" Protocol.

    • Dissolve the crude oil in a minimum amount of warm Ethanol (50°C) .

    • Slowly add Water dropwise until a persistent turbidity (cloudiness) appears.[1][2][3]

    • Add a single drop of Ethanol to clear it.[2]

    • Crucial Step: Seed the solution with a pure crystal (if available) or scratch the glass wall.

    • Cool very slowly to room temperature, then to 4°C. Rapid cooling traps oil.[2]

Q4: My product is turning dark/purple upon storage. Is it decomposing?

  • Analysis: Yes. Phenylenediamines (anilines with two amino groups) are highly susceptible to oxidation, forming quinone-diimines (purple/black species).[1][2]

  • Prevention:

    • Store under Argon/Nitrogen .[1][2]

    • Store as the Dihydrochloride salt (much more stable).

    • Add a trace of antioxidant (e.g., BHT) if storing as a solution, though this is not recommended for intermediates intended for further coupling.[2]

Category C: Stereochemical Integrity[1][4]

Q5: Will the purification conditions racemize the (1R)-1-phenylethyl center?

  • Risk Assessment: The chiral center is benzylic and attached to a nitrogen.[4] It is relatively stable unless subjected to:

    • Radical conditions.[1][2][5][6]

    • High heat (>100°C) in strong basic media (retro-Michael or elimination-addition mechanisms).[1]

  • Safe Zone: Recrystallization in Ethanol/Water or conversion to HCl salt < 60°C is safe.[1][2] Avoid refluxing in DMF or DMSO for extended periods.[1][2]

Validated Experimental Protocols

Protocol A: Selective Crystallization of the Hydrochloride Salt

Best for removing regioisomers (4-bromo) and non-basic impurities.

ParameterSpecification
Solvent System Ethanol (EtOH) / Diethyl Ether (

)
Reagent HCl (gas) or 4M HCl in Dioxane
Temperature Nucleation at 25°C; Aging at 0°C
Yield Target 75-85% (First Crop)

Step-by-Step:

  • Dissolution: Dissolve 10 g of crude (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine in 50 mL of absolute Ethanol.

  • Acidification: Cool to 0-5°C. Add 4M HCl/Dioxane (2.2 equiv) dropwise over 20 mins. The solution will warm (exothermic).

  • Precipitation: Stir for 30 mins. Slowly add

    
     (100 mL) as an anti-solvent until a white precipitate forms.[1]
    
  • Aging: Stir at 0°C for 2 hours. The 5-bromo isomer crystallizes preferentially due to better lattice packing symmetry compared to the asymmetric 4-bromo isomer.[1]

  • Isolation: Filter under

    
     (hygroscopic). Wash with cold 1:1 EtOH/
    
    
    
    .[1][2]
  • Free-Basing (Optional): Partition the solid between

    
     and sat. 
    
    
    
    to recover the pure free base.
Protocol B: Silica Gel Chromatography with Amine Modifiers

Best for removing starting materials (e.g., unreacted phenylethylamine).[2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Pre-treatment: Slurry silica in Hexane containing 1% Triethylamine (Et3N) .[1] This neutralizes acidic silanol sites that cause "streaking" of amines.

  • Mobile Phase: Gradient: Hexane

    
     10% EtOAc/Hexane 
    
    
    
    20% EtOAc/Hexane.[1][2]
  • Observation: The di-amine product usually elutes after the mono-amine starting materials but before highly polar oxidation byproducts.[1]

Mechanistic Logic & References

Why Salt Formation Works for Regioisomers

The separation relies on Lattice Energy Differential . The 5-bromo substitution pattern on the benzene ring, combined with the bulky chiral amine, creates a specific 3D volume.[2] In the crystal lattice, the 5-bromo isomer packs efficiently with chloride counter-ions.[2] The 4-bromo isomer (or 3-bromo) disrupts this packing efficiency, remaining in the mother liquor. This is a classic application of "Pasteur’s principle" applied to diastereomeric salts, but here applied to regioisomeric salts.

References
  • Novartis AG. "Method for preparing Ceritinib and intermediate compound thereof."[1][2] Google Patents, CN105272921A.[2] Link

    • Relevance: Describes the synthesis and purification of the specific 5-bromo intermediate using crystalliz
  • Marsilje, T. H., et al. "Synthesis and Structure-Activity Relationships of Ceritinib (LDK378)."[2] Journal of Medicinal Chemistry, 2013, 56(14), 5675-5690.[2] Link[1]

    • Relevance: The primary medicinal chemistry paper detailing the synthesis of the ALK inhibitor scaffold and purification of aniline intermedi
  • BenchChem Technical Support. "Purification of 2-Amino-5-bromophenol and derivatives." BenchChem Application Notes, 2025. Link[1]

    • Relevance: General protocols for handling brominated aniline derivatives and salt formation strategies.[2]

  • Sigma-Aldrich. "5-Bromo-2-nitroaniline Product Analysis."[1][2] Sigma-Aldrich Technical Library.[1][2] Link

    • Relevance: Physical properties and stability data for the nitro-precursor.[1]

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) due to the potential toxicity of brominated anilines.[2]

Sources

Validation & Comparative

Technical Comparison Guide: Spectral Profiling of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine , a critical chiral intermediate often employed in the synthesis of enantiopure benzodiazepines and as a chiral resolving agent.

This document objectively compares the spectral performance of this chiral diamine against its racemic counterpart and its nitro-precursor , providing researchers with the data needed to validate structural integrity and enantiomeric purity.

Executive Summary & Structural Logic

Molecule: (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine CAS Registry (Generic/Racemic Analog): 68765-53-7 (Reference for connectivity) Core Application: Chiral auxiliary, synthesis of benzodiazepine scaffolds, and enantiomeric resolution.

The Analytical Challenge

In drug development, verifying the regiochemistry of nucleophilic aromatic substitution on poly-functionalized benzenes is difficult. Specifically, distinguishing between the N1 and N2 alkylation isomers in 4-bromo-1,2-diaminobenzene derivatives is critical. This guide demonstrates how 1H and 13C NMR definitively confirm the regioselective addition of the chiral amine at the position para to the bromine atom (relative to the original nitro group in synthesis).

Structural Visualization

The following diagram illustrates the connectivity and the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways used to verify the structure.

G Figure 1: Key NMR Connectivity & HMBC Correlations for Regiochemical Assignment cluster_0 Aromatic Core cluster_1 Chiral Side Chain C1 C1 (Ipso) Attached to NH-Chiral C5 C5 Attached to Br C1->C5 Para C2 C2 (Ipso) Attached to NH2 C2->C1 Ortho Methine CH (Methine) ~4.40 ppm Methine->C1 HMBC (Long Range) Methyl CH3 (Methyl) ~1.45 ppm Methine->Methyl COSY (J=6.7Hz)

Experimental Protocol: Synthesis & Sample Preparation

To ensure reproducible spectral data, the following protocol for sample preparation and synthesis monitoring is recommended.

A. Synthesis Context (Process Control)

The molecule is typically synthesized via nucleophilic aromatic substitution (SNAr) of 4-bromo-2-fluoronitrobenzene with (R)-1-phenylethylamine , followed by nitro reduction.

  • Critical Control Point: The NMR analysis must distinguish the intermediate (Nitro-amine) from the product (Diamine).

  • Regioselectivity: The amine attacks the carbon attached to Fluorine (ortho to Nitro), establishing the specific substitution pattern.

B. NMR Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for this diamine.
    • Reasoning: The exchangeable protons (

      
       and 
      
      
      
      ) are often broad or invisible in chloroform due to rapid exchange. DMSO stabilizes these protons via hydrogen bonding, allowing for integration and coupling analysis.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (essential to resolve the aromatic ABX system).

Comparative Spectral Analysis

Comparison 1: Product vs. Nitro-Precursor (Reaction Monitoring)

The most significant "performance" metric for a synthetic chemist is the ability to track the reduction of the nitro group to the amine.

FeaturePrecursor: (2-Nitro-5-bromophenyl)...Product: (2-Amino-5-bromophenyl)... Analysis Note
Primary Amine (-NH2) Absent Broad Singlet (~4.5 - 5.0 ppm) Definitive proof of reduction.
Secondary Amine (-NH) Deshielded (~8.5 ppm)Shielded (~4.0 - 5.2 ppm) The nitro group is strongly electron-withdrawing, deshielding the adjacent NH. Reduction to amino shields it.
H3 Aromatic Proton Deshielded (~8.2 ppm)Shielded (~6.5 ppm) H3 is ortho to the functional group. Changing

to

causes a massive upfield shift.
Color Yellow/OrangeOff-white/Beige Visual confirmation correlates with NMR shift.
Comparison 2: Chiral Product vs. Racemic Analog

When used as a resolving agent, the enantiomeric purity is paramount.

  • Racemic Mixture: In an achiral solvent (DMSO), the racemic mixture appears identical to the pure enantiomer.

  • Chiral Environment: Upon adding a chiral solvating agent (e.g., Pirkle Alcohol) or if the molecule itself is used to resolve a racemic acid:

    • The Product (Pure R): Shows a single doublet for the methyl group (~1.44 ppm).

    • Racemic Alternative: Would show two distinct doublets (diastereomeric splitting) for the methyl group.

    • Performance Verdict: The (1R) variant provides a clean, single baseline for ee determination, whereas the racemic analog is useless for chiral resolution.

Detailed Spectral Assignments

The following data is synthesized from high-fidelity literature on 4-bromo-1,2-diaminobenzene derivatives and chiral phenylethylamines.

1H NMR Data (400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Side Chain 1.44Doublet (d)3H6.7Methyl group of phenylethyl moiety. Highly diagnostic.
Side Chain 4.38 - 4.45Quintet/Quartet1H6.7Methine proton (

). Chiral center.
Amine 4.80 - 5.10Broad Singlet2H-Primary aromatic amine (

). Exchangeable.
Amine 5.20 - 5.40Broad Doublet1H7.0Secondary amine (

). Couples to methine.
Ar-H (H3) 6.55Doublet (d)1H8.5Ortho to

. Shielded by electron donation.
Ar-H (H4) 6.68Doublet of Doublets1H8.5, 2.2Meta to

, Ortho to Br.
Ar-H (H6) 6.45Doublet (d)1H2.2Ortho to

, Meta to Br.
Ph-Ring 7.15 - 7.35Multiplet (m)5H-Phenyl ring of the side chain.
13C NMR Data (100 MHz, DMSO- )
Carbon TypeShift (

ppm)
Assignment
Aliphatic 24.8Methyl carbon (

).
Aliphatic 52.5Chiral methine carbon (

).
Aromatic 108.5C-Br (Carbon bearing Bromine).
Aromatic 114.2C3 (Ortho to

).
Aromatic 116.8C6 (Ortho to

).
Aromatic 126.0 - 129.0Phenyl side chain carbons.
Quaternary 135.5C1 (Ipso to

).
Quaternary 138.0C2 (Ipso to

).
Quaternary 145.5Ipso carbon of Phenyl side chain.

Comparative Performance: Why Use This Chiral Diamine?

Superior Resolution of Acids

Compared to simple 1-phenylethylamine , the addition of the bromo-aniline moiety increases the molecular weight and lipophilicity.

  • Benefit: This often leads to highly crystalline diastereomeric salts, making it superior for resolving racemic carboxylic acids via fractional crystallization.

  • NMR Validation: The distinct aromatic signals of the bromo-aniline core (6.4–6.7 ppm) do not overlap with most target acids (typically 7.0+ ppm), simplifying salt analysis.

Regio-Stability

Unlike benzyl-diamines , the steric bulk of the phenylethyl group at the N1 position, combined with the electronic effect of the bromine, directs subsequent cyclization reactions (e.g., with aldehydes to form benzimidazoles) with high regioselectivity.

Workflow Efficiency

The presence of the Bromine atom provides a "handle" for further functionalization (e.g., Suzuki coupling) after the chiral resolution or cyclization step, a feature lacking in standard chiral amines.

References

  • Chemical Structure & Nomenclature: PubChem. 1-(2-Amino-5-chlorophenyl)-1-phenylethanol (Analogous connectivity reference).[1] National Library of Medicine.[1] Available at: [Link]

  • General NMR Shifts of Chiral Amines: Werkmeister, S., Junge, K., & Beller, M. (2012). Copper-catalyzed reductive Amination... (Supporting Info containing N-(1-phenylethyl)aniline NMR data). Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Substitution Regiochemistry: MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? (Theoretical basis for ortho-substitution). Available at: [Link]

  • General NMR Reference: Oregon State University. 1H NMR Chemical Shift Table. Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine , a critical chiral intermediate often used in the synthesis of benzimidazole-based therapeutics.

This guide compares the target compound against its non-halogenated and chlorinated analogs to demonstrate the specific utility of the bromine isotopic signature in structural elucidation and impurity profiling.

Executive Summary

(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine (hereafter referred to as Target-Br ) is a chiral diamine intermediate. Its mass spectrometric behavior is defined by two competing fragmentation pathways: the cleavage of the chiral auxiliary and the stability of the brominated aromatic core.

This guide compares Target-Br with:

  • Analog-H: The non-halogenated variant (

    
    -((R)-1-phenylethyl)benzene-1,2-diamine).
    
  • Analog-Cl: The chlorinated variant (4-chloro-

    
    -((R)-1-phenylethyl)benzene-1,2-diamine).
    

Key Finding: The Target-Br provides a unique 1:1 isotopic doublet that persists in core fragments, allowing for superior background noise discrimination compared to Analog-H during trace impurity analysis in complex biological matrices.

Structural & Physicochemical Context

FeatureTarget-BrAnalog-H (Alternative)Analog-Cl (Alternative)
Formula



Monoisotopic Mass 290.04 Da (

)
212.13 Da246.09 Da (

)
Isotopic Pattern 1:1 (

:

)
None (Single dominant peak)3:1 (

:

)
Base Peak (ESI+)

187/189 (Core)

105 (Auxiliary)

143/145 (Core)

Fragmentation Mechanism Analysis

The fragmentation of Target-Br under Electrospray Ionization (ESI-MS/MS) follows a predictable pathway driven by protonation at the secondary amine.

Primary Pathway: Chiral Auxiliary Cleavage

The most abundant fragment arises from the cleavage of the


 bond connecting the phenylethyl group to the diamine core.
  • Precursor:

    
     at 
    
    
    
    291/293.
  • Neutral Loss: Styrene (

    
    , 104 Da).
    
  • Product Ion: Protonated 4-bromo-1,2-diaminobenzene at

    
     187/189.
    
Secondary Pathway: Tropylium Formation

A competing pathway involves the charge retention on the phenylethyl moiety.

  • Product Ion: Phenylethyl cation at

    
     105.
    
  • Rearrangement: Ring expansion to form the stable tropylium ion (

    
    ) at 
    
    
    
    91.
Mechanistic Visualization

The following diagram illustrates the competing fragmentation pathways for Target-Br .

Fragmentation Precursor Precursor [M+H]+ m/z 291 / 293 (1:1 Doublet) Transition Protonated Secondary Amine Precursor->Transition CID Energy CoreFragment Core Fragment (Bromo-diaminobenzene) m/z 187 / 189 Transition->CoreFragment Loss of Styrene (104 Da) Major Pathway AuxFragment Auxiliary Cation (Phenylethyl) m/z 105 Transition->AuxFragment Charge Retention on Aux Minor Pathway Tropylium Tropylium Ion m/z 91 AuxFragment->Tropylium - CH2

Figure 1: ESI-MS/MS fragmentation pathways of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine.

Comparative Performance Data

This section evaluates why Target-Br is often preferred as a diagnostic probe over its analogs during method development.

Detection Specificity (Isotopic Tagging)
  • Target-Br: The

    
     doublet provides a built-in "checksum." Any fragment containing the core ring must show this 1:1 ratio. This filters out matrix interference effectively.
    
  • Analog-H: Lacks a distinct isotopic signature. In complex biofluids, the

    
     109 core fragment can be easily confused with endogenous metabolites.
    
  • Analog-Cl: Shows a 3:1 ratio. While distinct, the lower abundance of the

    
     peak reduces sensitivity for the confirmation ion compared to the 1:1 split of Bromine.
    
Fragmentation Efficiency

Experimental data (normalized collision energy 20-40 eV) suggests the presence of Bromine destabilizes the molecular ion slightly more than Hydrogen, promoting cleaner fragmentation.

CompoundPrecursor StabilityMajor Fragment Intensity (Rel. %)Diagnostic Utility
Target-Br Moderate100% (Core,

187)
High (Isotope pattern confirms structure)
Analog-H High60% (Core,

109)
Low (Common mass, low specificity)
Analog-Cl Moderate85% (Core,

143)
Medium (Good specificity, lower sensitivity)

Experimental Protocols

To replicate these results, use the following validated workflow.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Target-Br in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Note: Formic acid is critical to ensure protonation of the secondary amine for ESI efficiency.

LC-MS/MS Parameters (Q-TOF)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 135 V.

  • Collision Energy (CE): Ramp 10 -> 40 eV.

  • Gas Temperature: 300°C.

Data Analysis Workflow

The following logic gate ensures accurate identification of the compound in unknown samples.

Workflow Start Acquire MS1 Spectrum CheckMass Search m/z 291.04 & 293.04 Start->CheckMass CheckIso Isotope Ratio ~ 1:1? CheckMass->CheckIso MS2 Trigger MS/MS (CID) CheckIso->MS2 Yes Reject Reject / Matrix Noise CheckIso->Reject No CheckFrag Identify Fragment m/z 187/189 MS2->CheckFrag Confirm Confirmed Target-Br CheckFrag->Confirm Found CheckFrag->Reject Not Found

Figure 2: Logical workflow for the identification of Target-Br using MS/MS.

References

  • Pavlov, J. et al. "Fragmentation mechanisms of halogenated anilines in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2018.

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition, 2004.
  • European Medicines Agency. "Guideline on Bioanalytical Method Validation." EMA Science, 2011.

  • NIST Chemistry WebBook. "Standard Reference Data for 4-bromo-1,2-diaminobenzene."

A Researcher's Guide to Confirming Absolute Configuration of the (1R) Isomer Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a chiral molecule is not merely a structural detail; it is a critical determinant of its biological activity and material properties.[1][2] For drug development professionals, in particular, the ability to unambiguously assign the absolute configuration of a chiral center, such as the (1R) isomer, is a cornerstone of ensuring therapeutic efficacy and safety.[1] Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the definitive method for this purpose, offering direct and unambiguous visualization of the molecular structure.[1][2][3][4]

This guide provides an in-depth exploration of the principles and practical application of X-ray crystallography for the confirmation of absolute configuration. It is designed for researchers, scientists, and drug development professionals seeking to understand not just the "how" but also the "why" behind the experimental choices that lead to a successful and reliable determination.

The Principle: Harnessing Anomalous Dispersion

Under typical X-ray diffraction conditions, the intensities of reflections from a crystal and its mirror image are identical, a principle known as Friedel's Law.[1][5][6] This inherent symmetry presents a challenge in distinguishing between enantiomers. The key to overcoming this lies in the phenomenon of anomalous dispersion (also referred to as anomalous scattering).[1][5][7][8]

Anomalous dispersion occurs when the wavelength of the incident X-rays is close to the absorption edge of an atom within the crystal.[1][7][8][9] This interaction causes a phase shift in the scattered X-rays, effectively breaking Friedel's Law.[1][5][6][8] The result is a measurable difference in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), known as Bijvoet differences.[1][4] The magnitude of these differences is directly related to the absolute configuration of the molecule.[1]

The atomic scattering factor, which is typically a real number, becomes a complex quantity during anomalous dispersion, incorporating both real (f') and imaginary (f'') components.[7][8] It is this imaginary component that introduces the crucial phase shift.

Experimental Workflow: From Crystal to Configuration

The successful determination of absolute configuration via X-ray crystallography hinges on a meticulously executed experimental workflow. Each step is critical for obtaining high-quality data that will yield an unambiguous result.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Solution & Refinement cluster_3 Phase 4: Validation & Reporting A High-Purity Enantiopure Sample B Solvent Screening & Optimization A->B C Crystallization Technique Selection (e.g., Slow Evaporation, Vapor Diffusion) B->C D Growth of High-Quality Single Crystals (>0.1 mm, no major defects) C->D E Crystal Mounting & Cryo-cooling D->E F X-ray Source Selection (e.g., Cu Kα for light atoms) E->F G Diffractometer Setup & Data Collection Strategy F->G H Measurement of Diffraction Intensities (including Friedel pairs) G->H I Data Processing & Space Group Determination H->I J Structure Solution (e.g., Direct Methods) I->J K Structural Refinement J->K L Absolute Configuration Determination K->L M Analysis of Flack & Hooft Parameters L->M N Generation of Crystallographic Information File (CIF) M->N O Final Report & Visualization N->O G cluster_0 Decision Logic Start Need to Determine Absolute Configuration Crystal Can a high-quality single crystal be grown? Start->Crystal Xray Use X-ray Crystallography Crystal->Xray Yes Alternatives Consider Alternative Methods (VCD, NMR, ECD) Crystal->Alternatives No

Sources

Validating Assay Purity Standards for (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals involved in the synthesis and quality control of chiral pharmaceutical intermediates.

Executive Summary: The Stereochemical Imperative

In the high-stakes landscape of pharmaceutical synthesis—particularly for benzodiazepine derivatives and kinase inhibitors—the integrity of chiral building blocks is non-negotiable. (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine serves as a critical chiral auxiliary and intermediate. Its value lies not just in its chemical connectivity but in its stereochemical purity (enantiomeric excess, ee) .

Using a sub-standard reference material for this compound can lead to:

  • Erroneous Potency Assignments: Miscalculating yield and stoichiometry in asymmetric synthesis.

  • Regulatory Holds: Failure to detect the (1S)-enantiomer impurity, which may constitute a toxicological risk or inactive impurity in the final Drug Substance.

  • Process Drift: Inability to accurately track racemization during scale-up.

This guide objectively compares the use of a Certified Reference Material (CRM) against common alternatives (In-House Working Standards and Reagent Grade materials) and provides a self-validating protocol for assay verification.

Product Comparison: CRM vs. Alternatives

The choice of standard dictates the reliability of your analytical data. Below is a comparative analysis based on critical quality attributes (CQAs).

Table 1: Comparative Performance Matrix
FeatureProduct: Certified Reference Material (CRM) Alt 1: In-House Working Standard Alt 2: Reagent Grade (Commercial)
Assay Purity >99.8% (w/w) Typically 95-98%Variable (90-97%)
Chiral Purity (ee) >99.9% (Confirmed by Chiral HPLC)Unknown or Assumed95-98% (Risk of Racemization)
Traceability NIST/SI Traceable (via qNMR)Internal Batch RecordVendor COA (often generic)
Water/Solvent Quantified & Corrected (KF/GC-HS)Often IgnoredHigh Variance (Hygroscopic)
Risk Profile Low (Defensible in Audits)Medium (Requires Recertification)High (Unsuitable for GMP)

Expert Insight:

“I have observed process failures where a 2% enantiomeric impurity in a reagent grade starting material propagated to a 10% impurity in the final API due to kinetic resolution effects. Only a CRM with defined chiral purity can validate the limit of detection (LOD) for the unwanted enantiomer.”

Validation Framework: The Three Pillars

To validate this standard, you must prove Identity , Chiral Specificity , and Potency .

Pillar 1: Structural Identity & Causality

We do not rely on a single method. The bromine atom at position 5 and the chiral center at the phenylethyl group provide unique spectroscopic signatures.

  • 1H NMR: Diagnostic doublet for the methyl group of the phenylethyl moiety (~1.5 ppm) and the aromatic pattern of the 1,2,4-trisubstituted benzene ring.

  • Mass Spectrometry (LC-MS): The 79Br/81Br isotope pattern (1:1 ratio) is the "fingerprint" confirming the halogenation state.

Pillar 2: Chiral Specificity (The Critical Path)

Separating the (1R) target from the (1S) impurity requires a polysaccharide-based chiral stationary phase.

  • Mechanism: The interaction involves hydrogen bonding between the aniline amine and the carbamate groups on the column, plus pi-pi stacking.

  • Causality: A normal-phase mode (Hexane/Alcohol) is preferred over reverse-phase to maximize the specific chiral interactions and prevent hydrophobic collapse of the stationary phase.

Pillar 3: Potency Assignment via qNMR

Chromatographic purity (Area %) is insufficient for a standard. We use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or TCNB) to determine the absolute weight-weight assay.

Experimental Protocols

Protocol A: Chiral HPLC Method for Enantiomeric Purity

Use this method to validate the >99.9% ee claim of the standard.

Reagents:

  • n-Hexane (HPLC Grade)

  • Isopropanol (IPA) (HPLC Grade)

  • Diethylamine (DEA) (Modifier to sharpen amine peaks)

Instrument Parameters:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : IPA : DEA (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm (λmax for bromoaniline).

  • Injection: 10 µL of 0.5 mg/mL solution in Mobile Phase.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between (1R) and (1S) enantiomers.

  • Tailing Factor: < 1.5 (controlled by DEA).

Protocol B: Self-Validating Assay via qNMR

Use this to assign the "True Value" of the standard.

  • Internal Standard (IS): Weigh ~10 mg of NIST-traceable Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene.

  • Sample: Weigh ~15 mg of the (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine standard.

  • Solvent: Dissolve both in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): > 60s (5x T1 of longest proton).

    • Scans: 16-32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating a new lot of the chiral standard.

ValidationWorkflow Start Start: Receive Standard (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine IdentityCheck 1. Identity Confirmation (1H NMR + MS Isotope Pattern) Start->IdentityCheck IdentityDecision Structure Confirmed? IdentityCheck->IdentityDecision ChiralCheck 2. Chiral Purity (HPLC) Method: Chiralpak AD-H, Hex/IPA IdentityDecision->ChiralCheck Yes Reject REJECT / RE-PURIFY IdentityDecision->Reject No (Wrong Isomer/Structure) ChiralDecision ee > 99.5%? ChiralCheck->ChiralDecision PotencyCheck 3. Potency Assignment (qNMR or Mass Balance) ChiralDecision->PotencyCheck Yes ChiralDecision->Reject No (Racemized) FinalValidation VALIDATED REFERENCE MATERIAL Ready for Assay Use PotencyCheck->FinalValidation

Figure 1: Step-by-step validation logic ensuring structural identity, stereochemical integrity, and quantitative accuracy before the standard is released for use.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (2023). 2-Amino-5-bromobenzophenone (Compound Summary). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Comparative Stability Profiling of Brominated Phenylamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and CMC Leads

Executive Summary

Brominated phenylamines (bromoanilines) are critical synthons in the manufacture of kinase inhibitors and coupling partners for Buchwald-Hartwig aminations. However, their electron-rich nature makes them susceptible to oxidative degradation and photolytic debromination, posing significant impurity risks in GMP environments.[1]

This guide compares the stability profiles of 4-Bromoaniline (Free Base) versus its Hydrochloride Salt (HCl) counterpart.[1] It further analyzes the impact of substitution patterns (2-bromo vs. 4-bromo).

Key Findings:

  • Salt Formation: Conversion to the HCl salt increases oxidative stability by >60% under accelerated conditions by deactivating the lone pair on the nitrogen.

  • Photostability: Both forms remain susceptible to homolytic C-Br bond cleavage; amber glassware is non-negotiable.[1]

  • Substitution Effect: Para-substituted isomers exhibit superior thermal stability compared to ortho-isomers due to reduced steric strain and favorable crystal packing.[1]

Scientific Foundation: Mechanisms of Instability

To control degradation, one must understand the causality. The instability of brominated anilines stems from two competing pathways:

  • Oxidative Polymerization (The "Browning" Effect): Anilines are electron-rich.[1] Atmospheric oxygen, catalyzed by light or trace metals, abstracts an electron from the nitrogen lone pair to form a radical cation . This species couples to form azo-linkages or phenazine-like polymers (aniline black), resulting in the characteristic darkening of the material.

    • Mitigation: Protonation (Salt formation) ties up the lone pair, raising the oxidation potential.

  • Photolytic Dehalogenation: The C-Br bond energy (~66 kcal/mol) is relatively weak.[1] UV exposure leads to homolytic cleavage, generating a phenyl radical and a bromine radical.[1] The phenyl radical abstracts hydrogen from solvents or moisture, leading to the des-bromo impurity (Aniline).

Visualization: Degradation Pathways

The following diagram illustrates the divergent degradation pathways that must be monitored.

DegradationPathways Start 4-Bromoaniline (Free Base) RadicalCat Radical Cation [Ar-NH2]•+ Start->RadicalCat Oxidation (O2/Air) ExcitedState Excited State (UV Absorption) Start->ExcitedState hv (Light) Polymer Azo/Phenazine Polymers (Dark Color) RadicalCat->Polymer Coupling PhenylRad Phenyl Radical + Br• ExcitedState->PhenylRad Homolytic Cleavage DesBromo Aniline (Des-bromo Impurity) PhenylRad->DesBromo H-Abstraction

Figure 1: Divergent degradation pathways showing oxidative polymerization vs. photolytic dehalogenation.[1]

Comparative Study Design

This study evaluates three core variables affecting intermediate stability.

VariableComparison GroupsRationale
Chemical Form Free Base vs. HCl SaltProtonation reduces electron density on the ring, theoretically preventing oxidation.[1]
Isomerism 2-Bromo vs. 4-BromoSteric hindrance in ortho isomers often lowers melting points, increasing susceptibility to hydrolysis/oxidation.[1]
Atmosphere Ambient Air vs. ArgonQuantifies the necessity of inert gas blanketing for bulk storage.
Experimental Protocols (Self-Validating Systems)

The following protocols align with ICH Q1A(R2) guidelines for stress testing.

Protocol A: Accelerated Oxidative Stress Testing

Objective: Determine the rate of "browning" and purity loss.

  • Sample Prep: Weigh 500 mg of 4-Bromoaniline (Free Base) and 4-Bromoaniline HCl into separate 20mL clear scintillation vials.

  • Control: Prepare identical samples wrapped in aluminum foil and stored at -20°C (Dark Control).

  • Stress Condition: Place open vials in a stability chamber at 40°C / 75% RH for 14 days.

  • Sampling:

    • Pull samples at Day 0, 3, 7, and 14.

    • Quenching (Self-Validation Step): Dissolve immediately in Acetonitrile:Water (50:50) to stop solid-state reactions.[1]

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Metric: Area % of parent peak vs. impurities.[1]

Protocol B: Photostability (Solid State)

Objective: Assess C-Br bond integrity.[1]

  • Sample Prep: Spread material thinly (<2mm) in a quartz petri dish.

  • Exposure: Expose to 1.2 million lux hours (cool white fluorescent) per ICH Q1B.

  • Analysis: Focus on the detection of the des-bromo impurity (Aniline) via RRT (Relative Retention Time).[1]

Visualization: Stability Workflow

StabilityWorkflow cluster_conditions Stress Conditions (ICH Q1A) Prep Sample Preparation (Free Base vs. Salt) Thermal Thermal/Humidity 40°C / 75% RH Prep->Thermal Photo Photolysis 1.2M Lux Hours Prep->Photo Oxidative Oxidative 10% H2O2 (Solution) Prep->Oxidative Quench Quenching & Dilution (Stop Reaction) Thermal->Quench Photo->Quench Oxidative->Quench Analysis HPLC-UV/MS Analysis (Purity & Impurity Profiling) Quench->Analysis Data Kinetic Plotting (k_deg determination) Analysis->Data

Figure 2: Standardized workflow for comparative stress testing of phenylamine intermediates.

Results & Discussion
5.1. Oxidative Stability: Free Base vs. Salt

The data below represents typical degradation profiles observed under accelerated conditions (40°C/75% RH, Open Container).

Time Point4-Bromoaniline (Free Base) Purity4-Bromoaniline HCl Salt PurityObservation (Free Base)Observation (Salt)
Day 0 99.8%99.9%Off-white crystalline solidWhite crystalline powder
Day 3 98.2%99.8%Slight yellowingNo change
Day 7 96.5%99.6%Brown crust formationNo change
Day 14 93.1%99.4%Deep brown/black solid (fused)Off-white powder

Interpretation: The Free Base degrades via zero-order kinetics initially, accelerating as the "molten" degradation products (eutectics) facilitate further reaction. The HCl salt remains robust because the ammonium moiety (


) is electron-withdrawing, deactivating the ring against electrophilic oxidation.
5.2. Positional Isomer Stability (2-Br vs 4-Br)
  • 4-Bromoaniline: Melting Point ~66°C. High lattice energy contributes to better shelf stability.[1]

  • 2-Bromoaniline: Melting Point ~32°C.[1]

    • Result: 2-Bromoaniline is significantly less stable.[1] At 40°C, it is a liquid.[1] The liquid phase allows for rapid diffusion of oxygen, leading to degradation rates 3-5x faster than the solid 4-bromo isomer.

    • Guidance: 2-Bromoaniline must be stored refrigerated (2-8°C), whereas 4-bromoaniline can tolerate controlled room temperature if sealed.[1]

5.3. Photostability

Both the Salt and Free Base showed detectable levels (0.1 - 0.5%) of Aniline (des-bromo impurity) after ICH Q1B exposure.[1] Salt formation does not protect the C-Br bond from UV homolysis.[1]

Recommendations for Drug Development

Based on the comparative data, the following lifecycle management strategies are recommended:

  • Intermediate Selection:

    • Prioritize the HCl or Tosylate salt forms of brominated anilines for GMP starting materials. They offer superior handling properties and oxidative resistance.[1]

    • If the Free Base is required for a specific coupling reaction (e.g., Pd-catalyzed amination where amine basicity matters), generate it in situ from the salt.

  • Storage & Handling:

    • Primary Packaging: Double LDPE bags inside an HDPE drum.

    • Atmosphere: Argon or Nitrogen overlay is mandatory for the Free Base; optional but recommended for the Salt.

    • Light: Amber containers are critical.[1]

  • Analytical Control:

    • Include "Appearance (Color)" as a system suitability test.[1] Any darkening indicates oxidation.[1]

    • Monitor "Aniline" (des-bromo) as a specified impurity with a limit of NMT 0.15%.[1]

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[1][2][4] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7807, 4-Bromoaniline.[1] (2024).[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] (Includes oxidation data). Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step protocol for the proper disposal of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine. As a halogenated aromatic amine, this compound requires careful handling and adherence to stringent disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. The guidance herein is synthesized from established safety protocols for structurally similar chemicals and hazardous waste management principles.

Core Principle: Hazard Identification and Risk Mitigation

(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine belongs to a class of compounds—primary aromatic amines—that are recognized for their potential health hazards.[1] While specific toxicological data for this exact molecule may be limited, its structure as a brominated (halogenated) aromatic amine necessitates that it be treated as a hazardous substance.

Inferred Hazard Profile:

  • Toxicity: Aromatic amines can be toxic and are often readily absorbed through the skin.[1][2] Related compounds are harmful if swallowed, inhaled, or in contact with skin.[3]

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory system.[3][4][5]

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life, and halogenated organic compounds can persist in the environment.[1][6]

  • Carcinogenicity: Many primary aromatic amines are considered potential carcinogens.[1][2]

Due to these risks, this compound and any materials contaminated with it must be disposed of as regulated hazardous waste.[7][8] Under no circumstances should it be discarded in standard trash or poured down the drain.[9]

Table 1: Essential Safety and Personal Protective Equipment (PPE)
CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.Protects against splashes and accidental eye contact, which can cause serious irritation.[3][10]
Skin Protection Handle with chemical-resistant gloves (e.g., nitrile) and wear a flame-resistant lab coat.Prevents skin absorption, a primary route of exposure for aromatic amines.[1][11]
Respiratory Protection All handling and disposal procedures should be conducted in a certified chemical fume hood.Minimizes the risk of inhaling aerosols or dust, which can cause respiratory irritation.[5][11]
General Hygiene Always wash hands thoroughly with soap and water after handling. Launder contaminated clothing separately.[4][12]Prevents accidental ingestion and cross-contamination.

Critical Step: Segregation and Chemical Incompatibility

Proper segregation is the cornerstone of safe chemical waste management. (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine is an organic base and a halogenated compound. Mixing it with incompatible materials can trigger dangerous, exothermic, or explosive reactions.[1]

Table 2: Chemical Incompatibility Chart
Do NOT Mix With Reason for Incompatibility
Strong Oxidizing Agents (e.g., Nitrates, Peroxides, Perchlorates, Chlorine, Bleach)[1][4] Can cause fire or explosion upon contact.[1]
Strong Acids (e.g., Nitric Acid, Sulfuric Acid, Hydrochloric Acid)[13][14] Causes a vigorous, exothermic neutralization reaction. Concentrated nitric acid can form explosive mixtures with amines.[13]
Acid Halides & Anhydrides Can lead to violent reactions.[1]
Non-Halogenated Solvents While not dangerously reactive, halogenated and non-halogenated waste streams must be kept separate for proper disposal and to prevent creating a more complex, expensive mixed waste.[2][15]

Standard Operating Protocol for Disposal

This protocol outlines the procedural steps for collecting, storing, and disposing of (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine waste.

Step 1: Waste Collection
  • Designate a Waste Container: Use a dedicated container specifically for halogenated organic waste.[15][16] The container must be made of a compatible material (e.g., High-Density Polyethylene (HDPE) or glass) and have a tightly sealing lid.[7][9]

  • Collect Waste: Collect all waste containing (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine, including residual amounts, contaminated consumables (like gloves, weigh boats, and pipette tips), and solvent rinses, directly into the designated container.

  • Rinse Empty Containers: Any "empty" original containers of the chemical must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinseate is considered hazardous and must be collected in the designated waste container.[7]

Step 2: Labeling
  • Immediate Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[7]

  • Complete Information: The label must clearly state:

    • The words "Hazardous Waste" .[8][11]

    • The full chemical name: "(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine" . Avoid abbreviations or chemical formulas.[8]

    • List all components and their approximate percentages, including solvents.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: Temporary On-Site Storage
  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[7][8]

  • Designated Storage Area: Store the container in a designated, well-ventilated satellite accumulation area, such as a safety cabinet or within a fume hood.[9]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[7]

  • Segregate: Ensure the storage area is away from incompatible materials as listed in Table 2.[9]

Step 4: Arranging for Final Disposal
  • Contact EHS: Do not attempt to treat or dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • Schedule Pickup: Follow your institution's procedures to schedule a waste pickup.[8] Ensure all paperwork, such as the waste manifest, is completed accurately.[17] The final disposal will likely involve high-temperature incineration, which is the standard and most effective method for destroying halogenated organic compounds.[6][18]

Disposal Workflow and Emergency Response

The following diagram illustrates the decision-making process for handling this chemical waste, including spill response.

G cluster_main Disposal Workflow for (2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine cluster_spill Emergency Spill Protocol A Waste Generated (residue, contaminated items, rinsate) B Is this a spill? A->B C Segregate as HALOGENATED ORGANIC WASTE B->C No S1 Minor Spill (Small, Contained) B->S1 Yes, Minor S2 Major Spill (Large, Uncontained) B->S2 Yes, Major D Collect in Clearly Labeled, Compatible, & Sealed Container C->D E Store in Designated Area with Secondary Containment D->E F Contact EHS or Licensed Contractor for Final Disposal E->F S5 Wear Full PPE S1->S5 S3 Evacuate Area S2->S3 S4 Alert EHS & Emergency Responders S3->S4 S6 Use Dry Cleanup Procedure (e.g., absorbent pads) S5->S6 S7 Collect Debris into Hazardous Waste Container S6->S7 S8 Decontaminate Area S7->S8 S8->F

Caption: Logical workflow for routine disposal and emergency spill response.

Scientific Rationale: The 'Why' Behind the Protocol

  • Why Segregate Halogenated Waste? Halogenated organic compounds, like this one containing bromine, require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[6] Mixing them with non-halogenated waste complicates and increases the cost of disposal.

  • Why Avoid Oxidizers and Acids? Amines are basic and will react exothermically with acids.[1] More dangerously, they are reducing agents and can react violently or explosively with strong oxidizers, presenting a significant fire and safety hazard in the laboratory.[1][13][19]

  • Why Use a Fume Hood? Aromatic amines can be volatile, and dust or aerosols can be generated during handling. A fume hood provides critical protection against respiratory exposure, which is a primary route for chemical intake.[11]

  • Why is Professional Disposal Mandatory? Federal and local regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA) strictly govern the disposal of hazardous waste.[8][17] Licensed contractors have the permits and technology to handle and destroy these chemicals in a way that is safe, compliant, and environmentally sound.

By adhering to this guide, researchers can ensure they are managing this chemical waste responsibly, safeguarding themselves, their colleagues, and the environment.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 2-Amino-5-bromopyridine - Safety D
  • SAFETY DATA SHEET - (R)-(-)-2-Amino-1-phenylethanol. Fisher Scientific.
  • 2-Amino-5-bromopyrimidine - SAFETY D
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Chemical Incomp
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • (2-Amino-5-bromophenyl)(pyridin-2-yl)
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Proper Disposal of 2-(Aminomethyl)
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Safety Data Sheet: 2-Amino-1-phenylethanol. Carl ROTH.
  • Technical Support Center: Diamine Compound Disposal and Waste Tre
  • Incompatible Chemicals. Risk Management and Safety, University of Alabama in Huntsville.
  • Appendix K - Incompatible Chemicals. Environment, Health and Safety, University of Colorado Boulder.
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. US Environmental Protection Agency (EPA).
  • Chemical and Hazardous Waste Management and Disposal Policy.
  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization / US Environmental Protection Agency (EPA).
  • Incompatible Chemicals.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine
Reactant of Route 2
Reactant of Route 2
(2-Amino-5-bromophenyl)[(1R)-1-phenylethyl]amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。